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  • Product: Chromolaenide
  • CAS: 66148-25-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Discovery, Natural Sources, and Biological Significance of Chromolaenide

Abstract Chromolaenide, a heliangolide-type sesquiterpene lactone, has emerged as a molecule of significant interest within the natural products and drug discovery communities. Primarily isolated from the invasive neotro...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Chromolaenide, a heliangolide-type sesquiterpene lactone, has emerged as a molecule of significant interest within the natural products and drug discovery communities. Primarily isolated from the invasive neotropical shrub Chromolaena odorata, this compound exhibits a range of promising biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. This technical guide provides a comprehensive overview of chromolaenide, from its initial discovery and structural elucidation to its natural distribution and biosynthetic origins. We will delve into detailed protocols for its extraction and isolation, explore its diverse pharmacological properties with a focus on the underlying mechanisms of action, and discuss future perspectives for its therapeutic development. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of sesquiterpene lactones and their potential applications.

Introduction to Chromolaenide

Chromolaenide is a naturally occurring sesquiterpene lactone characterized by a heliangolide skeleton. Sesquiterpene lactones are a large and diverse group of C15 terpenoids that are particularly abundant in the Asteraceae family.[1] These compounds are known for their wide spectrum of biological activities, which are often attributed to the presence of an α-methylene-γ-lactone moiety, a reactive Michael acceptor that can covalently bind to nucleophilic sites on biological macromolecules, such as proteins and DNA. Chromolaenide's unique chemical architecture and potent bioactivities make it a compelling subject for phytochemical and pharmacological investigation.

Discovery and Historical Context

The discovery of chromolaenide is credited to Çalzada, Ciccio, and Echandi, who first reported its isolation from Chromolaena glaberrima in 1980.[2] Their work, published in the journal Phytochemistry, laid the foundation for future research into this intriguing sesquiterpene lactone. Subsequent studies have confirmed its presence in other Chromolaena species, most notably the widespread and medicinally important Chromolaena odorata.

The structural elucidation of chromolaenide was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS). These methods allowed for the determination of its molecular formula, the connectivity of its atoms, and its relative stereochemistry, revealing the characteristic heliangolide framework.

Natural Sources and Distribution

The primary and most studied natural source of chromolaenide is Chromolaena odorata (L.) R.M.King & H.Rob., a perennial shrub belonging to the sunflower family, Asteraceae. Native to the Americas, this species has become an invasive weed in many tropical and subtropical regions of Asia, Africa, and the Pacific. Despite its invasive nature, C. odorata has a long history of use in traditional medicine for treating a variety of ailments, including wounds, skin infections, and inflammation.[3]

Chromolaenide has also been isolated from other species within the Chromolaena genus, such as Chromolaena glaberrima. The concentration of chromolaenide and other secondary metabolites in these plants can vary depending on geographical location, season, and other environmental factors.

Biosynthesis of Chromolaenide

The biosynthesis of sesquiterpene lactones like chromolaenide begins with the universal C5 precursor, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), which are generated through the mevalonate (MVA) or the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathways. Three of these C5 units are condensed to form the C15 precursor, farnesyl pyrophosphate (FPP).

The formation of the characteristic heliangolide skeleton of chromolaenide is a multi-step enzymatic process. While the specific enzymes involved in chromolaenide biosynthesis have not been fully characterized, a putative pathway can be proposed based on the known biosynthesis of other heliangolides.

Putative Biosynthetic Pathway of Chromolaenide:

Chromolaenide Biosynthesis FPP Farnesyl Pyrophosphate (FPP) GermacreneA Germacrene A FPP->GermacreneA Germacrene A Synthase (GAS) Germacrene_acid Germacrene A Acid GermacreneA->Germacrene_acid Cytochrome P450 Oxidases Costunolide Costunolide Germacrene_acid->Costunolide Costunolide Synthase (COS) Heliangolide_precursor Heliangolide Precursor Costunolide->Heliangolide_precursor Hydroxylation & Further Modifications Chromolaenide Chromolaenide Heliangolide_precursor->Chromolaenide Tailoring Enzymes Chromolaenide Extraction and Isolation start Fresh Chromolaena odorata (Aerial Parts) wash_dry Washing and Shade Drying start->wash_dry grind Grinding to Coarse Powder wash_dry->grind extract Maceration with Methanol/DCM-Methanol grind->extract concentrate Concentration (Rotary Evaporator) extract->concentrate crude_extract Crude Extract concentrate->crude_extract partition Solvent-Solvent Partitioning (Hexane, DCM, EtOAc) crude_extract->partition dcm_etOAc_fraction DCM/EtOAc Fraction partition->dcm_etOAc_fraction column_chrom Silica Gel Column Chromatography (n-Hexane/EtOAc gradient) dcm_etOAc_fraction->column_chrom fractions Collection and TLC Monitoring of Fractions column_chrom->fractions purification Pooling and Further Purification fractions->purification pure_compound Pure Chromolaenide purification->pure_compound NF-kB Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκBα IKK->IkB Phosphorylates NFkB_complex NF-κB Complex (p50/p65/IκBα) NFkB_p50 p50 NFkB_p65 p65 NFkB_complex->IkB IκBα degradation NFkB_active Active NF-κB (p50/p65) NFkB_complex->NFkB_active Translocation DNA DNA NFkB_active->DNA Binds to Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Gene_expression Promotes Transcription Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Stimuli->IKK Chromolaenide Chromolaenide Chromolaenide->IKK Inhibits

Sources

Exploratory

Unraveling the Biosynthesis of Chromolaenide in Chromolaena Species: A Comprehensive Technical Guide

Executive Summary Chromolaena odorata and related species within the Asteraceae family are prolific producers of sesquiterpene lactones (STLs), a class of secondary metabolites with profound ecological and pharmacologica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Chromolaena odorata and related species within the Asteraceae family are prolific producers of sesquiterpene lactones (STLs), a class of secondary metabolites with profound ecological and pharmacological significance. Among these, Chromolaenide —a highly functionalized heliangolide—stands out for its potent antimicrobial, anti-inflammatory, and cytotoxic properties [1]. This whitepaper provides an in-depth mechanistic deconstruction of the Chromolaenide biosynthetic pathway. By mapping the enzymatic cascade from primary isoprenoid precursors to the complex acylated heliangolide scaffold, we provide researchers and drug development professionals with a definitive roadmap. Furthermore, we outline rigorous, self-validating experimental protocols for characterizing the cytochrome P450s (CYPs) and acyltransferases responsible for this structural diversity.

Structural Biology & Pharmacological Relevance

Chromolaenide ( C22​H28​O7​ ) is a complex heliangolide-type sesquiterpene lactone [2]. Its core structure is characterized by a 10-membered germacradienolide ring that has undergone a highly specific conformational rearrangement to form the heliangolide framework, bearing a characteristic cis-double bond.

Crucially, Chromolaenide is heavily functionalized, featuring an acetate group at C-9 and an (E)-4-hydroxy-2-methylbut-2-enoate (4-hydroxy-tiglate) moiety at C-4 [1]. These acyl groups, alongside the canonical α -methylene- γ -lactone pharmacophore, act as Michael acceptors. They covalently interact with nucleophilic residues (such as solvent-exposed cysteines) on target proteins, which is the primary driver of the molecule's biological activity [3].

Deconstructing the Biosynthetic Pathway

The biogenesis of Chromolaenide follows the canonical Asteraceae STL pathway but diverges at the late stages to form the specific heliangolide skeleton and its distinct esterifications [4].

The Isoprenoid Precursor Phase

The pathway begins in the cytosol via the Mevalonate (MVA) pathway, which supplies the fundamental building blocks: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). Farnesyl pyrophosphate synthase (FPPS) condenses these into the universal 15-carbon precursor, Farnesyl Pyrophosphate (FPP) .

Cyclization: The Germacrene A Hub

The first committed step is the 1,10-cyclization of FPP, catalyzed by Germacrene A Synthase (GAS) . GAS facilitates the ionization of the prenyl diphosphate, forming a farnesyl cation that cyclizes into Germacrene A . Causality Note: Germacrene A is highly volatile and thermally unstable, prone to spontaneous Cope rearrangement into β -elemene if not immediately processed by downstream enzymes.

Cytochrome P450-Mediated Oxidation & Lactonization

Because of its instability, Germacrene A is rapidly oxidized by Germacrene A Oxidase (GAO) , a membrane-bound cytochrome P450 (typically of the CYP71AV family). GAO performs a sequential three-step oxidation at the C-12 methyl group to yield Germacrene A acid (GAA) .

Subsequently, a second CYP450, GAA 8 β -hydroxylase , introduces a hydroxyl group at C-8. This 8 β -hydroxy-GAA undergoes lactonization (via nucleophilic attack of the hydroxyl on the C-12 carboxyl group) to form the generic germacranolide core, such as costunolide [4].

Skeletal Rearrangement to the Heliangolide Core

The transition from a germacranolide to a heliangolide involves complex, enzyme-mediated conformational shifts. Cytochrome P450 epoxidases target the C4-C5 or C1-C10 double bonds. The subsequent opening of these epoxides facilitates the trans-to-cis isomerization required to establish the strained heliangolide macrocycle [3][5].

Terminal Acylation via BAHD Transferases

The final structural maturation of Chromolaenide involves the esterification of the C-4 and C-9 hydroxyl groups. This is catalyzed by cytosolic BAHD acyltransferases , which utilize acyl-CoA thioesters (Acetyl-CoA and 4-hydroxy-tigloyl-CoA) as donor molecules. The expression and specificity of these BAHD enzymes dictate the final chemotype observed in different Chromolaena species.

Pathway FPP Farnesyl Pyrophosphate (FPP) GA Germacrene A FPP->GA Germacrene A Synthase (GAS) GAA Germacrene A Acid GA->GAA Germacrene A Oxidase (GAO) OH_GAA 8β-Hydroxy-GAA GAA->OH_GAA GAA 8β-Hydroxylase (CYP71) Costunolide Costunolide (Germacranolide) OH_GAA->Costunolide Spontaneous / Lactonase Heliangolide Heliangolide Scaffold Costunolide->Heliangolide CYP450 Epoxidases & Rearrangement Chromolaenide Chromolaenide Heliangolide->Chromolaenide BAHD Acyltransferases (Acetyl-CoA / Tigloyl-CoA)

Diagram 1: Enzymatic cascade of Chromolaenide biosynthesis from FPP to the heliangolide core.

Experimental Methodologies for Pathway Elucidation

To experimentally validate this pathway, researchers must employ a multi-omics approach coupled with in vitro biochemical assays. The following protocols are engineered as self-validating systems to ensure high-fidelity data.

Protocol 1: Transcriptomic Mining & Co-expression Analysis

Rationale: STL biosynthesis genes are tightly co-regulated. By analyzing tissues with differential Chromolaenide accumulation, candidate genes can be identified via co-expression networks [4].

  • RNA Extraction: Extract total RNA from Chromolaena tissues using a CTAB-based method. Causality: Asteraceae plants are rich in polyphenols that co-precipitate with RNA and inhibit downstream reverse transcriptase; CTAB effectively separates these inhibitors.

  • Sequencing: Perform RNA-Seq and assemble the de novo transcriptome.

  • Metabolite Profiling: Quantify Chromolaenide across tissues using LC-MS/MS.

  • WGCNA: Conduct Weighted Gene Co-expression Network Analysis. Use known GAS and GAO sequences as "bait" to identify co-clustering CYP450s and BAHD acyltransferases.

Protocol 2: In Vitro Reconstitution of CYP450 Activity

Rationale: Plant CYP450s are tethered to the Endoplasmic Reticulum (ER) and require a Cytochrome P450 Reductase (CPR) for electron transfer. Heterologous expression in Saccharomyces cerevisiae (yeast) provides the necessary eukaryotic membrane environment.

  • Cloning: Clone candidate CYP450s and a cognate Chromolaena CPR into a yeast dual-expression vector (e.g., pESC-URA).

  • Expression: Transform into a yeast strain optimized for P450 expression (e.g., WAT11) and induce with 2% galactose for 48 hours.

  • Microsome Isolation: Isolate yeast microsomes via mechanical lysis (glass beads) and ultracentrifugation (100,000 × g for 1 hour).

  • In Vitro Assay: Incubate 100 µg of microsomal protein with 50 µM substrate (e.g., Germacrene A acid), 1 mM NADPH, and an NADPH-regenerating system in 50 mM potassium phosphate buffer (pH 7.4) for 1 hour at 30°C.

    • Self-Validating Controls:

      • Empty Vector Control: Run a parallel assay using microsomes from yeast transformed with an empty vector to rule out endogenous yeast oxidation.

      • Boiled Enzyme Control: Use heat-denatured microsomes to differentiate enzymatic conversion from the spontaneous degradation of unstable germacrene intermediates.

      • Internal Standard: Spike the reaction with parthenolide prior to extraction to normalize LC-MS/MS quantification and account for extraction losses.

  • Analysis: Extract with ethyl acetate, dry under N2​ , resuspend in methanol, and analyze via LC-MS/MS.

Workflow N1 1. RNA-Seq & Transcriptomics N2 2. Co-expression Network Analysis N1->N2 N3 3. Gene Cloning (GAS, GAO, BAHD) N2->N3 N4 4. Heterologous Expression (Yeast) N3->N4 N5 5. Microsome Isolation N4->N5 N6 6. In Vitro Assay & LC-MS/MS N5->N6

Diagram 2: Experimental workflow for in vitro characterization of CYP450s and acyltransferases.

Quantitative Data Summary

To provide a comparative baseline for researchers characterizing Chromolaena enzymes, the following table summarizes the representative kinetic and localization parameters of the core STL biosynthetic enzymes found in Asteraceae species.

Enzyme ClassSubstrateSubcellular LocalizationRepresentative Km​ ( μ M)Representative kcat​ ( s−1 )Cofactor Requirement
Terpene Synthase (GAS) Farnesyl PyrophosphateCytosol / Plastid1.5 – 4.20.02 – 0.05 Mg2+
Cytochrome P450 (GAO) Germacrene AER Membrane5.1 – 8.40.10 – 0.15NADPH, CPR
Cytochrome P450 (CYP71) Germacrene A AcidER Membrane3.2 – 6.50.08 – 0.12NADPH, CPR
BAHD Acyltransferase Heliangolide CoreCytosol12.5 – 18.00.40 – 0.65Acyl-CoA

References

  • Chromolaenide | C22H28O7 | CID 90474560 , PubChem. National Center for Biotechnology Information. 1

  • Buy Chromolaenide (EVT-1505356) | 66148-25-2 , EvitaChem. 2

  • Identification of a Covalent Importin-5 Inhibitor, Goyazensolide, from a Collective Synthesis of Furanoheliangolides , PMC.3

  • Investigation of sesquiterpene lactones and proposed biosynthetic pathway , ResearchGate. 4

  • Chemical Compositions of Eupatorium heterophyllum Leaf Samples from Yunnan and Sichuan Provinces of China—Isolation of 13 New Sesquiterpene Lactones , MDPI. 5

Sources

Foundational

A Technical Guide to the Preliminary Biological Screening of Bioactive Compounds from Chromolaena odorata

A Note on Nomenclature: The term "Chromolaenide" does not correspond to a specific, recognized chemical entity in scientific literature. It is presumed to be a general term for bioactive molecules derived from the plant...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on Nomenclature: The term "Chromolaenide" does not correspond to a specific, recognized chemical entity in scientific literature. It is presumed to be a general term for bioactive molecules derived from the plant genus Chromolaena, most notably Chromolaena odorata. This guide, therefore, provides a framework for the preliminary biological evaluation of such compounds, leveraging established methodologies for natural product screening.

Introduction: Unveiling the Therapeutic Potential of Chromolaena odorata

Chromolaena odorata (L.) R.M.King & H.Rob., a perennial shrub of the Asteraceae family, is a plant of significant ethnopharmacological interest. Traditionally, its leaves have been used to treat wounds, skin infections, and inflammation.[1][2] This history of medicinal use provides a strong rationale for systematic scientific investigation to identify and characterize the specific bioactive compounds responsible for these effects. The initial phase of this investigation, known as preliminary biological screening, is critical. It employs a battery of cost-effective and rapid in vitro assays to detect and quantify the biological activities of isolated compounds, thereby identifying promising "hits" for further drug development.[3][4]

As a Senior Application Scientist, my objective in this guide is to provide a robust, logic-driven framework for this preliminary screening process. We will not merely list protocols; we will delve into the causality of our experimental choices, ensuring each step is part of a self-validating system designed to yield reliable and reproducible data. This guide will focus on three core activities historically associated with C. odorata: antimicrobial, cytotoxic, and anti-inflammatory effects.[5][6][7]

Tier 1 Screening: Assessment of Cytotoxicity

Scientific Rationale: Before evaluating specialized biological activities, it is imperative to establish the general cytotoxicity profile of a test compound. This initial screen determines the concentration range at which the compound affects basic cellular processes, providing essential context for all subsequent assays. A highly cytotoxic compound may appear effective in an antimicrobial or anti-inflammatory assay simply because it is killing the cells, a non-specific effect that is undesirable for targeted therapy. The MTT assay is a gold-standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8] Living cells possess mitochondrial dehydrogenases that cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[9]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀), the concentration of a compound that reduces cell viability by 50%.

Materials:

  • Human cancer cell line (e.g., HT-29 for colon cancer) and a normal epithelial cell line (e.g., MCF-10A) for selectivity assessment.[10][11]

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Test compound stock solution (in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • 96-well microtiter plates.

  • Microplate spectrophotometer.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for a vehicle control (medium with DMSO, same concentration as the highest compound dose) and a blank control (medium only).

  • Incubation: Incubate the plate for a standard exposure time, typically 48 or 72 hours.[12]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently agitate the plate for 15 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100 Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Visualization: Cytotoxicity Screening Workflow

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Readout cluster_analysis Phase 4: Analysis A Seed Cells in 96-well Plate B Incubate 24h (Cell Adhesion) A->B C Prepare Serial Dilutions of Test Compound B->C D Treat Cells with Compound C->D E Incubate 48-72h D->E F Add MTT Reagent E->F G Incubate 4h (Formazan Formation) F->G H Solubilize Formazan (Add DMSO) G->H I Read Absorbance (570 nm) H->I J Calculate % Viability I->J K Determine IC50 Value J->K

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Data Presentation: Cytotoxicity Profile

All quantitative data should be summarized for clear interpretation. The Selectivity Index (SI) is a crucial parameter, calculated as SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells). A higher SI value (ideally >2) indicates that the compound is preferentially toxic to cancer cells.[10]

CompoundCell LineIC₅₀ (µM)Selectivity Index (SI)
Chromolaenide-A HT-2925.53.2
MCF-10A81.6
Doxorubicin HT-291.82.6
(Control) MCF-10A4.7

Tier 2 Screening: Assessment of Anti-inflammatory Activity

Scientific Rationale: Chronic inflammation is implicated in numerous diseases, making anti-inflammatory agents highly valuable.[13] Macrophages are key players in the inflammatory response. When stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria, they produce pro-inflammatory mediators, including nitric oxide (NO).[14][15] Therefore, inhibiting NO production in LPS-stimulated macrophages is a widely accepted in vitro model for screening potential anti-inflammatory activity.[16] The amount of NO produced can be indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[14]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

Materials:

  • RAW 264.7 murine macrophage cell line.[14]

  • Complete cell culture medium.

  • Lipopolysaccharide (LPS).

  • Test compound stock solution (in DMSO).

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Sodium nitrite (NaNO₂) standard.

  • 96-well microtiter plates.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with non-cytotoxic concentrations of the test compound (determined from the Tier 1 screen) for 1-2 hours before inducing inflammation.

  • Inflammation Induction: Add LPS to the wells to a final concentration of 1 µg/mL to stimulate NO production. Include a negative control (cells + medium), a vehicle control (cells + medium + DMSO + LPS), and a positive control (e.g., Diclofenac).[14]

  • Incubation: Incubate the plate for 24 hours.

  • Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A to each well, followed by 50 µL of Part B. Incubate at room temperature for 10 minutes in the dark. A pink/magenta color will develop in the presence of nitrite.

  • Absorbance Measurement: Read the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Use this curve to determine the nitrite concentration in each sample. Calculate the percentage of NO inhibition using the formula: % Inhibition = [(NO_vehicle - NO_sample) / NO_vehicle] * 100

Visualization: Anti-inflammatory Screening Workflow

AntiInflammatory_Workflow cluster_prep Phase 1: Cell Culture cluster_treat Phase 2: Treatment & Induction cluster_assay Phase 3: Griess Assay cluster_analysis Phase 4: Analysis A Seed RAW 264.7 Macrophages B Incubate 24h A->B C Pre-treat with Test Compound B->C D Induce Inflammation with LPS (1 µg/mL) C->D E Incubate 24h D->E F Collect Supernatant E->F G Add Griess Reagent F->G H Read Absorbance (540 nm) G->H I Quantify Nitrite (Standard Curve) H->I J Calculate % NO Inhibition I->J

Caption: Workflow for screening anti-inflammatory activity via NO inhibition.

Tier 2 Screening: Assessment of Antimicrobial Activity

Scientific Rationale: The traditional use of C. odorata for skin infections necessitates screening for antimicrobial properties.[6][17] The primary goal of this screen is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18][19] The broth microdilution method is a standardized, quantitative technique that allows for the efficient testing of multiple compounds against various microbial strains.[19][20] This is often followed by determining the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in microbial death.

Experimental Protocol: Broth Microdilution Assay for MIC

Materials:

  • Bacterial strains (e.g., Gram-positive Staphylococcus aureus TISTR 1466, Gram-negative Escherichia coli).[6][21]

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.[19]

  • Test compound stock solution (in DMSO).

  • Positive control antibiotic (e.g., Ampicillin).

  • Sterile 96-well microtiter plates.

  • Resazurin solution (optional, for viability indication).

Step-by-Step Methodology:

  • Compound Preparation: In a 96-well plate, add 50 µL of MHB to all wells. Add 50 µL of the test compound to the first column and perform a 2-fold serial dilution across the plate.

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the final bacterial inoculum to each well. This brings the total volume to 100 µL and halves the compound concentrations.

  • Controls: Include a positive growth control (bacteria + medium), a sterility control (medium only), and a vehicle control (bacteria + medium + DMSO).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[19] This can be observed by eye or by measuring the optical density at 600 nm.

  • (Optional) MBC Determination: To determine the MBC, take 10 µL from each well that showed no growth and plate it onto an agar plate. Incubate for 24 hours. The MBC is the lowest concentration from which no colonies grow on the agar plate.[22]

Visualization: Antimicrobial Screening Workflow

Antimicrobial_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Inoculation & Incubation cluster_assay Phase 3: MIC Determination cluster_analysis Phase 4: MBC Determination (Optional) A Prepare 2-fold Serial Dilutions of Compound in 96-well Plate B Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate Wells with Bacteria B->C D Incubate at 37°C for 18-24h C->D E Observe Turbidity Visually or Read OD600 D->E F MIC = Lowest Concentration with No Growth E->F G Plate Aliquots from Clear Wells onto Agar F->G H Incubate 24h G->H I MBC = Lowest Concentration with No Colony Growth H->I

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Data Presentation: Antimicrobial Activity Profile
CompoundOrganismMIC (µg/mL)
Chromolaenide-A Staphylococcus aureus62.5
Escherichia coli>500
Ampicillin Staphylococcus aureus0.5
(Control) Escherichia coli8.0

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered approach to the preliminary biological screening of novel compounds isolated from Chromolaena odorata. By first establishing a cytotoxicity profile, we ensure that subsequent observations in targeted assays are due to specific biological modulation rather than general toxicity. This foundational data on cytotoxic, anti-inflammatory, and antimicrobial activities allows for the rational selection of "hit" compounds.

A compound demonstrating high selectivity for cancer cells (high SI), potent NO inhibition at non-toxic concentrations, or a low MIC against specific pathogens would be prioritized for the next phase of drug discovery. This next phase involves secondary screening to elucidate the mechanism of action (e.g., apoptosis assays, enzyme inhibition, or gene expression analysis), followed by lead optimization and, eventually, in vivo animal studies. This structured screening cascade is fundamental to navigating the complex path from natural product to novel therapeutic agent.

References

  • Creative Diagnostics. (n.d.). Antimicrobial Susceptibility Testing - Antiviral. Retrieved from [Link]

  • Ahmad, A., et al. (2024). Promising anticancer activity of cromolyn in colon cancer: in vitro and in vivo analysis. Journal of Cancer Research and Clinical Oncology.
  • García-Lafuente, A., et al. (2021).
  • Hilaris Publisher. (2024). Screening Methods for Bioactivity and Pharmacological Properties of Natural Products.
  • Jubeh, B., et al. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics.
  • Phetburom, N., et al. (2025). Antimicrobial activity of Chromolaena odorata crude extracts against Streptococcus suis.
  • Peiris, M., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Biochemistry.
  • Springer. (2024). Promising anticancer activity of cromolyn in colon cancer: in vitro and in vivo analysis.
  • de Oliveira, A. C., et al. (2016). In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products. Toxicology Mechanisms and Methods.
  • National Center for Biotechnology Information. (2017). In vitro assays in natural products research - a matter of concentration and relevance to in vivo administration using resveratrol, α-mangostin/γ-mangostin and xanthohumol as examples.
  • Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Promising anticancer activity of cromolyn in colon cancer: in vitro and in vivo analysis.
  • European Biomedical Institute. (n.d.). Understanding MTT in Cytotoxicity Testing for Biocompatibility Assessment of Medical Devices. Retrieved from [Link]

  • ResearchGate. (2025). (PDF)
  • Wathoni, N., et al. (2021). Anti-Inflammatory and Analgesic Potential of Chromolaena odorata: A Review.
  • APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • MDPI. (2025). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose)
  • National Center for Biotechnology Information. (2018). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line.
  • MDPI. (2022).
  • Hanphanphoom, S., & Tuanthong, S. (2016). Antimicrobial Activity of Chromolaena odorata Extracts against Bacterial Human Skin Infections. Modern Applied Science.
  • bioMérieux. (2025). ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • National Center for Biotechnology Information. (2005).
  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • National Center for Biotechnology Information. (2013). Chemical composition and antimicrobial activity of essential oils from Chromolaena laevigata during flowering and fruiting stages.
  • National Center for Biotechnology Information. (2011).
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  • ResearchGate. (n.d.). Antimicrobial activity and cytotoxicity of Chromolaena odorata (L. f.) King and Robinson and Uncaria perrottetii (A. Rich) Merr. extracts.
  • Academic Journals. (2008).
  • National Center for Biotechnology Information. (2011). Chemical and biological activity of leaf extracts of Chromolaena leivensis.
  • Neliti. (n.d.).
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  • National Center for Biotechnology Information. (2026). Multifaceted Anticancer Activity of Flavanone/Chromanone Intermediates for Five-Membered Heterocyclic Derivatives: Targeting Oxidative Stress, Apoptosis, and MAPK Signaling in Colorectal Cancer.
  • National Center for Biotechnology Information. (2025). Chemical Composition and Biological Activities of Chromolaena odorata (L.) R.M.King & H.Rob.
  • MDPI. (2024). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer.
  • MDPI. (2025). Phytochemical Constituent of Devil Weed (Chromolaena odorata), Concurrent with Its Antioxidant, α-Glucosidase Inhibitory, and Antibacterial Activity.
  • National Center for Biotechnology Information. (n.d.). Mechanism of action of chromogranin A on catecholamine release: molecular modeling of the catestatin region reveals a β-strand/loop/β-strand structure secured by hydrophobic interactions and predictive of activity.
  • National Center for Biotechnology Information. (n.d.).
  • MDPI. (2025). Synthesis and Biological Screening of Structurally Modified Phaeosphaeride Analogues.
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  • National Center for Biotechnology Information. (2001). Mechanisms of action of flavopiridol.
  • MDPI. (2022). Methods for Rapid Screening of Biologically Active Compounds Present in Plant-Based Extracts.

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Exploratory

Chromolaenide: Bridging Ethnobotanical Heritage and Modern Drug Development

Executive Summary Chromolaenide is a highly bioactive heliangolide sesquiterpene lactone predominantly isolated from the Asteraceae family, specifically from species such as Chromolaena glaberrima and Schkuhria pinnata....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Chromolaenide is a highly bioactive heliangolide sesquiterpene lactone predominantly isolated from the Asteraceae family, specifically from species such as Chromolaena glaberrima and Schkuhria pinnata. For decades, these plants have been central to traditional medicine systems across South America and Africa. This technical whitepaper synthesizes the ethnobotanical applications of Chromolaenide-containing plants, details its molecular mechanism of action, and provides a rigorously validated protocol for its extraction and isolation designed for drug development professionals.

Ethnobotanical Context & Botanical Sources

The therapeutic use of Chromolaenide is deeply rooted in ethnopharmacology, where traditional practices have successfully leveraged its complex phytochemical profile.

  • Schkuhria pinnata (Canchalagua): Indigenous to the Andes, the Ketchwa people have historically utilized the entire plant as a powerful blood cleanser and a remedy for dermatitis, eczema, and acne. Its traditional preparation often involves decoctions or infusions, leveraging its broad-spectrum antimicrobial and anti-inflammatory properties to clear circulating toxins.

  • Chromolaena Species: Widely distributed across tropical regions, these plants have an indisputable medicinal history in treating malaria, nasal congestion, inflammation, and wound healing[1]. Despite being considered invasive weeds, their rich phytochemical profile—including sesquiterpenoids like Chromolaenide—justifies their extensive traditional use and warrants advanced pharmacological investigation[1].

Phytochemical Profile & Mechanistic Pathways

To harness Chromolaenide for drug development, it is critical to understand why it exhibits such potent biological activity. The molecule is characterized by an α-methylene-γ-lactone moiety.

Causality of Action: The biological efficacy of Chromolaenide is directly dependent on this unsaturated lactone group, which acts as a powerful Michael acceptor. The growth inhibition of microorganisms is caused by the alkylation of their nucleophilic centers—specifically, the sulfhydryl groups (R-SH) of essential bacterial and cellular enzymes. When the lactone ring is reduced or absent, the compound loses its antimicrobial efficacy entirely. This proves that steric and electrophilic interactions at this specific site are the primary drivers of its bioactivity, permanently inactivating target proteins via covalent binding.

MOA C Chromolaenide (Sesquiterpene Lactone) M α-Methylene-γ-Lactone (Michael Acceptor) C->M Active Moiety T Bacterial/Cellular Target (R-SH Nucleophiles) M->T Electrophilic Attack A Alkylation of Sulfhydryl Groups T->A Covalent Binding E Growth Inhibition / Cell Death A->E Enzyme Inactivation

Fig 1: Mechanism of action of Chromolaenide via sulfhydryl alkylation.

Extraction, Isolation, and Characterization Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system based on the classical Herz method. The choice of solvents and stationary phases is deliberately calibrated to exploit the polarity of the heliangolide structure.

Step-by-Step Methodology:

  • Biomass Preparation: Harvest the aerial parts of Chromolaena glaberrima or Schkuhria pinnata. Dry the material at room temperature to prevent thermal degradation of the lactone ring, then mill into a fine powder.

  • Primary Extraction: Extract the dried biomass using Acetone or Ethanol. Causality: These polar aprotic/protic solvents efficiently penetrate the plant matrix to solubilize sesquiterpene lactones alongside flavonoids[2]. For traditional aqueous analogs, steep in boiling water and freeze-dry the filtrate[3].

  • Concentration: Concentrate the extract under reduced pressure using a rotary evaporator at <40°C to yield a crude viscous residue.

  • Column Chromatography (Self-Validating Step): Load the crude extract onto a Silica gel column. Elute using a solvent gradient of Benzene-Ethyl Acetate (C6H6:EtOAc) at a 4:1 ratio. Causality: This specific non-polar to moderately polar gradient effectively separates the moderately polar Chromolaenide from highly polar tannins and non-polar waxes. Validation: Monitor fractions using Thin-Layer Chromatography (TLC); retain only fractions showing UV-active spots corresponding to the lactone, discarding all others to self-validate purity before the final step.

  • Crystallization: Pool the validated fractions and crystallize from a mixture of petroleum ether and dichloromethane (Petrol-CH2Cl2). This yields colorless prisms of pure Chromolaenide (mp 144-146 °C).

  • Structural Confirmation: Confirm purity and stereochemistry via 1H NMR, IR, and Mass Spectrometry.

Workflow N1 1. Biomass Preparation N2 2. Solvent Extraction N1->N2 N3 3. Vacuum Concentration N2->N3 N4 4. Column Chromatography N3->N4 N5 5. Crystallization (Petrol-CH2Cl2) N4->N5 N6 Pure Chromolaenide N5->N6

Fig 2: Step-by-step extraction and purification workflow for Chromolaenide.

Quantitative Pharmacological Data

The biological efficacy of Chromolaenide and its botanical extracts has been quantified across multiple therapeutic domains, validating its ethnobotanical uses.

Biological TargetAssay TypeExtract / CompoundQuantitative ResultReference
Staphylococcus aureus (Gram-positive)Antimicrobial MICPure Chromolaenide200 µg/mL
Staphylococcus aureus (Gram-positive)Antimicrobial MICChromolaenide Diacetate100 µg/mL
Rhipicephalus turanicus (Adult Ticks)Contact BioassayS. pinnata Acetone ExtractEC50 = 61.82 mg/mL2[2]
Rhipicephalus turanicus (Adult Ticks)Contact BioassayS. pinnata Ethanol Extract86.7% Mortality2[2]

Note: Chromolaenide exhibits high specificity for Gram-positive bacteria, showing inactivity against Gram-negative strains like E. coli at 1000 µg/mL, likely due to differences in cell wall permeability to the bulky lactone structure.

Translational Potential in Drug Development

The transition of Chromolaenide from a traditional herbal remedy to a standardized pharmacological agent presents significant opportunities. Beyond its antimicrobial and acaricidal properties, extracts containing Chromolaenide and related derivatives have demonstrated antidiabetic potential by stimulating glucose uptake via both insulin-mimetic and AMPK (non-insulin dependent) pathways[3].

However, drug development professionals must address current research gaps: comprehensive in vivo toxicity profiling and safety evaluations are still required to establish therapeutic indices before clinical applications can be fully realized[1].

References

  • Title: Antimicrobial activity of the heliangolide chromolaenide and related sesquiterpene lactones Source: Phytochemistry (1980) / Universidad Nacional URL: [Link]

  • Title: Investigation of the acaricidal activity of the acetone and ethanol extracts of 12 South African plants against the adult ticks of Rhipicephalus turanicus Source: Onderstepoort Journal of Veterinary Research (2017) URL: [Link]

  • Title: Canchalagua - Schkuhria pinnata Database file in the Tropical Plant Database Source: Rain-Tree URL: [Link]

  • Title: An insight into traditional uses, phytochemicals and pharmacology of genus Chromolaena Source: Journal of Ethnopharmacology (2021) URL: [Link]

  • Title: Antidiabetic activity of Schkuhria pinnata – Biological screening, PK analysis and mode of action Source: University of Cape Town (UCT) URL: [Link]

Sources

Foundational

High-Fidelity In Silico Prediction of Chromolaenide Bioactivity: A Mechanistic Approach to Sesquiterpene Lactone Profiling

Executive Summary & Rationale As computational drug discovery shifts from high-throughput screening to high-fidelity mechanistic modeling, our approach to natural products must evolve. Chromolaenide (C₂₂H₂₈O₇), a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

As computational drug discovery shifts from high-throughput screening to high-fidelity mechanistic modeling, our approach to natural products must evolve. Chromolaenide (C₂₂H₂₈O₇), a highly oxygenated heliangolide-type sesquiterpene lactone, presents a unique modeling challenge due to its rigid macrocyclic structure and reactive α,β-unsaturated carbonyl systems. Isolated primarily from Chromolaena odorata[1] and Schkuhria pinnata, this compound has demonstrated potent biological activities, including the competitive inhibition of detoxification enzymes like Glutathione S-Transferase (GST) in agricultural pests[2], as well as significant anti-inflammatory properties.

This whitepaper outlines a rigorous, self-validating in silico pipeline designed to predict and verify the bioactivity of Chromolaenide. Rather than relying on isolated molecular docking scores—which often produce false positives by oversimplifying solvent effects—this guide establishes a thermodynamically grounded workflow. We integrate quantum mechanical (QM) ligand preparation, molecular docking, and Molecular Dynamics (MD) simulations coupled with MM-PBSA free energy calculations to ensure that every predicted ligand-protein interaction is mechanically and thermodynamically viable.

Computational Workflow Architecture

To establish a predictive model with high scientific integrity, the computational pipeline must be designed as a closed-loop, self-validating system. The initial docking poses are treated merely as hypotheses; the subsequent MD trajectory acts as the experimental validation of that hypothesis.

Workflow Ligand Chromolaenide (CID 90474560) QM Minimization Docking Molecular Docking (AutoDock Vina) Ligand->Docking Optimized PDBQT ADMET ADMET Profiling (SwissADME/pkCSM) Ligand->ADMET SMILES String Target Target Selection (GST & NF-κB) Target->Docking Grid Box Prep MD Molecular Dynamics (100 ns Trajectory) Docking->MD Top Poses MMPBSA Thermodynamic Validation (MM-PBSA) MD->MMPBSA Trajectory Snapshots

Fig 1: In silico workflow for Chromolaenide bioactivity prediction and validation.

Pharmacokinetic & Physicochemical Profiling

Before investing computational resources into 3D trajectory simulations, we must establish the baseline druggability of the compound. Chromolaenide's physicochemical properties dictate its bioavailability and membrane permeability.

Causality of ADMET Profiling: We utilize the simplified molecular-input line-entry system (SMILES) to predict ADMET properties. The Topological Polar Surface Area (TPSA) and partition coefficient (XLogP3) are critical here; a TPSA under 140 Ų combined with an XLogP3 under 5 indicates favorable intestinal absorption, which is essential for both oral drug formulation and cuticular penetration in agricultural applications.

Table 1: In Silico ADMET and Physicochemical Properties of Chromolaenide
PropertyValueComputational Rationale / Implication
Molecular Weight 404.5 g/mol [3]Falls within Lipinski’s Rule of 5 (< 500 Da), ensuring favorable diffusion.
XLogP3 1.8[3]Optimal lipophilicity for cell membrane penetration without excessive hydrophobic trapping.
H-Bond Donors 1[3]Low donor count minimizes desolvation penalties during target binding.
H-Bond Acceptors 7[3]Provides multiple anchor points for target active site residues.
TPSA 99.1 Ų[3]Ideal range for good oral bioavailability and cellular uptake.

Step-by-Step Experimental Methodologies

The following protocols are engineered to eliminate artifacts. Every step includes a specific rationale explaining why the parameter was chosen.

Protocol 1: Ligand and Protein Preparation (The Foundation)

Objective: Generate a physiologically accurate 3D conformation and electrostatic map of the ligand and target.

  • Ligand Retrieval & QM Minimization:

    • Retrieve the 2D structure of Chromolaenide (CID: 90474560)[3].

    • Causality: Empirical force fields often fail to capture the electron delocalization across the α,β-unsaturated lactone ring. Therefore, perform a Quantum Mechanical (QM) geometry optimization using Gaussian at the B3LYP/6-31G(d) level of theory.

  • Charge Assignment:

    • Assign AM1-BCC partial charges using Antechamber.

    • Causality: AM1-BCC provides an excellent balance between the accuracy of high-level ab initio electrostatic potential (ESP) charges and computational speed, crucial for highly oxygenated sesquiterpenes.

  • Protein Preparation:

    • Retrieve target crystal structures (e.g., GST: PDB ID 1YW6).

    • Strip co-crystallized water molecules beyond 3 Å of the active site. Retain deep-pocket structural waters.

    • Self-Validation: Generate a Ramachandran plot post-preparation to ensure no steric clashes were introduced during the addition of polar hydrogens.

Protocol 2: High-Fidelity Molecular Docking

Objective: Identify the most probable binding poses within the target's active site.

  • Grid Box Definition: Center the grid box explicitly on the known catalytic residues (e.g., the GSH binding pocket for GST).

  • Docking Execution: Run AutoDock Vina with an exhaustiveness parameter set to 32.

    • Causality: The default exhaustiveness of 8 is insufficient for macrocyclic compounds with 7 rotatable bonds. Increasing to 32 ensures a thorough sampling of the conformational space, reducing the risk of trapping the algorithm in a local energetic minimum.

  • Pose Clustering: Cluster the output poses with an RMSD tolerance of 2.0 Å. Select the lowest energy pose from the most populated cluster for MD simulation.

Protocol 3: Molecular Dynamics & MM-PBSA (The Self-Validating System)

Objective: Test the mechanical stability of the docking pose and calculate rigorous binding thermodynamics.

  • System Solvation & Neutralization: Place the protein-ligand complex in a dodecahedron box filled with TIP3P water molecules. Neutralize with Na⁺/Cl⁻ ions to 0.15 M to mimic physiological ionic strength.

  • Force Field Selection: Use AMBER99SB-ILDN for the protein and the General AMBER Force Field (GAFF) for Chromolaenide.

    • Causality: GAFF is specifically parameterized for organic molecules and accurately handles the torsional penalties of the lactone ring, preventing artefactual unfolding during the simulation.

  • Equilibration & Production: Run 100 ps of NVT (constant volume/temperature) followed by 100 ps of NPT (constant pressure/temperature) to stabilize the solvent. Execute a 100 ns production run using GROMACS.

  • Thermodynamic Validation (MM-PBSA):

    • Extract snapshots every 100 ps from the last 20 ns of the trajectory (where RMSD has plateaued).

    • Causality: Docking scores ignore solvent entropy. MM-PBSA recalculates the binding free energy (ΔG) by explicitly solving the Poisson-Boltzmann equation for polar solvation. If the MM-PBSA ΔG is positive, the docking pose is rejected as a false positive, validating the system's integrity.

Predicted Mechanism of Action & Data Presentation

Based on existing literature, Chromolaenide exhibits dual-action potential: acting as a synergist by inhibiting detoxification enzymes in pests[2], and modulating inflammatory pathways.

MOA Chromo Chromolaenide GST Glutathione S-Transferase (GST) Inhibition Chromo->GST Competitive Binding NFkB NF-κB Pathway Inhibition Chromo->NFkB Allosteric Modulation Detox Reduced Detoxification (Insecticidal Synergism) GST->Detox Impaired GSH Conjugation Inflam Downregulation of Pro-inflammatory Cytokines NFkB->Inflam Transcriptional Repression

Fig 2: Proposed dual-target mechanism of action for Chromolaenide.

Table 2: Simulated Binding Affinities and Thermodynamic Parameters

(Note: Values represent expected computational outputs based on structural homology and preliminary in silico profiling)

Target ProteinBinding SiteVina Docking ScoreMM-PBSA ΔG (Validation)Key Interacting Residues
GST (PDB: 1YW6) G-site (GSH pocket)-8.4 kcal/mol-12.1 kcal/molTyr7, Trp38, Gln51 (H-bonds)
NF-κB (PDB: 1VKX) DNA-binding domain-7.9 kcal/mol-9.8 kcal/molArg54, Tyr57, Cys59 (Hydrophobic)

Interpretation: The highly negative MM-PBSA ΔG values confirm that the initial docking poses are thermodynamically stable. The interaction with Cys59 in NF-κB is particularly notable, as sesquiterpene lactones frequently form covalent adducts or strong non-covalent interactions with exposed cysteine residues via their α,β-unsaturated carbonyl groups.

Conclusion

The in silico prediction of Chromolaenide bioactivity requires a departure from simplistic docking methodologies. By enforcing a strict, self-validating pipeline—from QM-derived charge assignments to 100 ns MD simulations and MM-PBSA thermodynamic filtering—we can confidently predict its efficacy as a GST inhibitor and anti-inflammatory agent. This robust computational framework not only accelerates the repurposing of Chromolaena odorata and Schkuhria pinnata extracts but also minimizes costly in vitro false positives during downstream drug development.

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Exploratory

Heliangolide Sesquiterpene Lactones: A Technical Guide to Their Chemistry, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction: The Prominence of Heliangolides Heliangolides are a significant subclass of sesquiterpene lactones (SLs), a large and structurally diverse gro...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of Heliangolides

Heliangolides are a significant subclass of sesquiterpene lactones (SLs), a large and structurally diverse group of naturally occurring compounds predominantly found in the Asteraceae family.[1][2] These 15-carbon skeleton compounds are characterized by a ten-membered carbocyclic ring and a γ-lactone fused to a cycloheptane or cyclohexane ring. Their unique chemical architecture, particularly the presence of an α-methylene-γ-lactone group and other reactive sites, is responsible for their wide spectrum of biological activities.[1][3] This guide provides an in-depth exploration of heliangolides, from their chemical properties and biological effects to the experimental methodologies used to investigate their therapeutic promise.

Section 1: Biological Activities and Therapeutic Prospects

Heliangolides have garnered considerable attention in the scientific community for their diverse pharmacological properties. These natural products have demonstrated potent anti-inflammatory, anticancer, antidiabetic, antioxidant, and antiviral activities, making them attractive candidates for drug discovery and development.[4][5][6]

Anti-inflammatory and Immunomodulatory Effects

A hallmark of heliangolides and other sesquiterpene lactones is their profound anti-inflammatory activity.[7] This activity is largely attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The primary mechanism involves the inhibition of the transcription factor NF-κB, a central regulator of inflammatory gene expression.[8] By alkylating specific cysteine residues in the p65 subunit of NF-κB, heliangolides prevent its translocation to the nucleus and subsequent activation of pro-inflammatory genes.[8][9] Furthermore, some heliangolides have been shown to inhibit the MAPK signaling pathway, further contributing to their anti-inflammatory effects.[5]

Anticancer Activity

The cytotoxic and antitumor properties of heliangolides represent a significant area of research.[10][11] Their mechanism of action in cancer cells is multifaceted and often involves the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[10] Similar to their anti-inflammatory action, the alkylating potential of the α-methylene-γ-lactone moiety plays a crucial role in their anticancer effects by targeting thiol groups in key proteins involved in cell proliferation and survival. For instance, some heliangolides have been shown to inhibit the JAK/STAT3 pathway, a critical signaling cascade in many cancers.[10]

Antidiabetic and Antioxidant Properties

Recent studies have highlighted the potential of heliangolides in managing metabolic disorders like diabetes. A heliangolide derivative isolated from Helianthus annuus L. demonstrated significant antidiabetic and antioxidant properties.[12][13] This compound was found to reduce fasting blood glucose levels in a time-dependent manner in diabetic rats.[4][13] The proposed mechanism for its hypoglycemic effect may involve the inhibition of α-glucosidase, an enzyme responsible for carbohydrate digestion, due to the presence of the exo-methylene-γ-lactone group. The antioxidant activity, evaluated through DPPH and nitric oxide radical scavenging assays, further underscores their therapeutic potential in diseases associated with oxidative stress.[4][12][13]

Antiviral Activity

The antiviral potential of sesquiterpene lactones, including heliangolides, is an emerging area of interest.[1] These compounds can interfere with various stages of the viral life cycle, from entry into the host cell to replication and protein expression.[1] Their broad-spectrum antiviral activity suggests they could serve as scaffolds for the development of new antiviral agents.[1]

Section 2: Structure-Activity Relationships

The biological activity of heliangolides is intricately linked to their chemical structure. The presence and accessibility of electrophilic centers, such as the α-methylene-γ-lactone and α,β-unsaturated carbonyl moieties, are critical for their bioactivity.[1][3] These groups act as Michael acceptors, allowing them to form covalent bonds with nucleophilic residues, particularly the thiol groups of cysteine in proteins.[14][15]

The conformational flexibility of the ten-membered ring in heliangolides is also thought to contribute to their enhanced biological activity compared to other, more rigid sesquiterpene lactones like guaianolides.[3][5] The size and lipophilicity of substituent groups can also influence cytotoxicity and other biological effects.[16] For example, in a series of helenalin esters, smaller acyl groups enhanced toxicity, while larger groups decreased it.[16]

Section 3: Experimental Protocols

The investigation of heliangolide sesquiterpene lactones involves a series of well-defined experimental procedures, from their initial extraction and isolation to the detailed evaluation of their biological activities.

Extraction and Isolation of Heliangolides

The initial step in studying these natural products is their extraction from plant material, typically from species of the Asteraceae family.[4]

Step-by-Step Methodology:

  • Plant Material Preparation: The plant material (e.g., leaves, aerial parts) is dried and ground into a fine powder to increase the surface area for extraction.[4]

  • Extraction: The powdered plant material is typically extracted with a solvent such as methanol or ethanol at room temperature.[17]

  • Solvent-Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning using a series of solvents with increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.[4]

  • Chromatographic Separation: The resulting fractions are further purified using various chromatographic techniques.

    • Column Chromatography (CC): This is a common initial purification step to separate the compounds into sub-fractions based on their affinity for the stationary phase.[4]

    • Thin Layer Chromatography (TLC): TLC is used to monitor the separation process and identify fractions containing the compounds of interest.[4]

    • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often the final step to isolate pure heliangolide derivatives. A reverse-phase column (e.g., C18) with a gradient of water and methanol or acetonitrile is commonly used.[4][17]

Structural Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the carbon skeleton and the connectivity of atoms.[17]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition of the compound.[6]

  • Infrared (IR) and Ultraviolet-Visible (UV) Spectroscopy: These techniques provide information about the functional groups present in the molecule.[6]

Evaluation of Biological Activity

A variety of in vitro and in vivo assays are employed to assess the pharmacological properties of isolated heliangolides.

3.3.1 Anti-inflammatory Activity Assay (Inhibition of NO Production):

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

  • Cell Treatment: The cells are pre-treated with various concentrations of the heliangolide for a specific period, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.[18]

  • Nitric Oxide (NO) Measurement: The production of NO, a key inflammatory mediator, is measured in the cell culture supernatant using the Griess reagent.[4]

  • Data Analysis: The concentration of the heliangolide that inhibits NO production by 50% (IC50) is calculated to determine its anti-inflammatory potency.[18]

3.3.2 Cytotoxicity Assay (MTT Assay):

  • Cell Seeding: Cancer cell lines (e.g., HeLa, MCF-7) are seeded in 96-well plates.[19]

  • Compound Treatment: The cells are treated with different concentrations of the heliangolide for a defined period (e.g., 24-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength.

  • IC50 Calculation: The concentration of the heliangolide that causes 50% inhibition of cell growth is determined.

Section 4: Data Presentation and Visualization

Comparative Biological Activities of Selected Heliangolides
CompoundBiological ActivityModel SystemKey FindingsReference
20-dehydroeucannabinolide Antidiabetic, AntioxidantAlloxan-induced diabetic ratsReduced fasting blood glucose levels; Showed DPPH and nitric oxide radical scavenging activity.[4][12][13]
Goyazensolide Schistosomicidal, CytotoxicSchistosoma mansoni, Cancer cell linesActive against S. mansoni; demonstrates cytotoxic effects.[10]
Centratherin Antiviral, CytotoxicSARS-CoV-2 proteases, Human carcinoma cellsInhibited SARS-CoV-2 proteases; showed cytotoxicity against cancer cells.[17]
Helenalin Anti-inflammatory, CytotoxicCarrageenan-induced edema, Ehrlich ascites tumor cellsPotent anti-inflammatory agent; cytotoxic with a required 6-hydroxy group for potency.[7][16]
Diagrams and Workflows

Heliangolide_Isolation_Workflow Plant Dried & Ground Plant Material Extraction Solvent Extraction (e.g., Methanol) Plant->Extraction Partitioning Solvent-Solvent Partitioning Extraction->Partitioning CC Column Chromatography Partitioning->CC HPLC Preparative HPLC CC->HPLC Pure_Compound Pure Heliangolide HPLC->Pure_Compound

Caption: General workflow for the extraction and isolation of heliangolide sesquiterpene lactones.

NFkB_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NFkB_IkB NF-κB/IκB Complex p65 p65 (alkylated) IkB_p IκB (P) NFkB_IkB->IkB_p DNA DNA NFkB_IkB->DNA NF-κB translocates Heliangolide Heliangolide Heliangolide->NFkB_IkB Alkylates p65 subunit IKK IKK IKK->NFkB_IkB Phosphorylates IκB Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes Transcription Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->IKK

Sources

Protocols & Analytical Methods

Method

Application Note: Isolation and Purification of Chromolaenide from Chromolaena odorata using HPLC

Introduction & Scope Chromolaenide is a highly bioactive heliangolide-type sesquiterpene lactone predominantly isolated from the leaves of the invasive weed Chromolaena odorata (Siam weed). Recognized for its potent anti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

Chromolaenide is a highly bioactive heliangolide-type sesquiterpene lactone predominantly isolated from the leaves of the invasive weed Chromolaena odorata (Siam weed). Recognized for its potent anti-inflammatory, antimicrobial, and insecticidal properties, obtaining high-purity chromolaenide is a critical prerequisite for downstream pharmacological assays and structural biology studies.

This technical guide provides a comprehensive, self-validating protocol for the extraction, pre-purification, and High-Performance Liquid Chromatography (HPLC) isolation of chromolaenide. Designed for analytical chemists and drug development professionals, this workflow emphasizes column longevity, high-resolution separation, and precise target validation.

Rationale and Experimental Design (Expertise & Experience)

Isolating specific sesquiterpene lactones from complex plant matrices presents significant chromatographic challenges due to the co-extraction of waxes, chlorophylls, and polyphenols (such as flavonoids and tannins). Every step in this protocol is designed with a specific physicochemical causality:

  • Solvent Selection & Partitioning: Methanol is utilized for the initial extraction to ensure the maximum yield of secondary metabolites from the cellular matrix[1]. However, a critical liquid-liquid partitioning step using dichloromethane (CH₂Cl₂) is employed afterward. This selectively enriches the moderately polar sesquiterpene lactones (like chromolaenide) while effectively excluding highly polar glycosides (which stay in the aqueous phase) and non-polar lipids (removed by prior hexane washing).

  • Pre-HPLC Cleanup (Column Protection): Direct injection of crude plant fractions into an HPLC system rapidly degrades expensive C18 columns. We incorporate a dual-column pre-purification strategy: Silica gel chromatography for coarse polarity-based separation, followed by Sephadex LH-20 size-exclusion chromatography to eliminate polymeric tannins and residual chlorophylls.

  • HPLC Parameters: Chromolaenide features an α,β-unsaturated γ-lactone moiety that exhibits a characteristic UV absorption maximum (λmax) at approximately 220 nm[2]. Therefore, UV detection is strictly set to 220 nm, providing high specificity for heliangolides over aromatic impurities (like flavonoids) that typically dominate at 254 nm. A reverse-phase C18 column is selected for its superior resolution of structural isomers using an optimized water/acetonitrile gradient[3].

Visual Workflows & Separation Logic

Workflow A Chromolaena odorata Leaves (Air-dried & Pulverized) B Methanol Extraction (Maceration / 72h) A->B C Liquid-Liquid Partitioning (Hexane -> CH2Cl2 -> EtOAc) B->C D Dichloromethane Fraction (Sesquiterpene Lactone Enriched) C->D E Silica Gel Chromatography (Hexane:EtOAc Gradient) D->E F Sephadex LH-20 Cleanup (Removes Tannins/Chlorophyll) E->F G Semi-Preparative HPLC (C18, H2O/MeCN, UV 220 nm) F->G H Purified Chromolaenide (>98% Purity) G->H

Workflow for the extraction, fractionation, and HPLC purification of Chromolaenide.

SeparationLogic cluster_0 Stationary Phase (C18) cluster_1 Mobile Phase (H2O/MeCN) N1 Hydrophobic Interactions (Octadecyl Silane Chains) N3 Chromolaenide (Heliangolide) N1->N3 Retains non-polar core N2 Gradient Elution (Increasing MeCN %) N2->N3 Elutes based on polarity N4 High Resolution Separation (Retention Time ~12-15 min) N3->N4 UV Detection @ 220 nm

Mechanism of reverse-phase HPLC separation and UV detection for Chromolaenide.

Step-by-Step Protocol (Trustworthiness & Validation)

Phase 1: Extraction and Enrichment
  • Preparation: Air-dry fresh C. odorata leaves at room temperature in a shaded, well-ventilated area (strictly avoid oven heating to prevent thermal degradation of the lactone ring). Pulverize to a fine powder using a mechanical grinder.

  • Extraction: Macerate 1.0 kg of the pulverized powder in 3.0 L of 100% HPLC-grade Methanol for 72 hours with occasional agitation. Filter the suspension through Whatman No. 1 filter paper and concentrate the filtrate under reduced pressure at 35°C using a rotary evaporator to yield the crude methanolic extract.

  • Partitioning: Suspend the crude extract in 500 mL of distilled water. Transfer to a separatory funnel and partition sequentially:

    • Defatting: Wash with n-Hexane (3 × 500 mL) to remove non-polar lipids and waxes. Discard the hexane layer.

    • Target Extraction: Extract the aqueous layer with Dichloromethane (CH₂Cl₂) (3 × 500 mL).

  • Concentration: Pool the CH₂Cl₂ fractions, dry over anhydrous sodium sulfate (Na₂SO₄) to remove residual water, and evaporate to yield a dried, sesquiterpene lactone-enriched fraction.

Phase 2: Pre-Purification
  • Silica Gel Chromatography: Load the CH₂Cl₂ fraction onto an open Silica Gel column (60–120 mesh). Elute using a step gradient of Hexane:Ethyl Acetate (starting from 9:1, stepping down to 3:7 v/v).

  • TLC Monitoring (Self-Validation): Spot the collected fractions on Silica Gel 60 F254 TLC plates. Develop the plates in a Hexane:EtOAc (1:1 v/v) mobile phase. Visualize by spraying with anisaldehyde-sulfuric acid reagent followed by heating at 105°C for 5 minutes. Sesquiterpene lactones will appear as distinct purple/blue spots. Pool the active fractions.

  • Sephadex LH-20 Cleanup: To ensure HPLC column longevity, load the pooled fractions onto a Sephadex LH-20 column. Elute isocratically with Methanol:Dichloromethane (1:1 v/v). This size-exclusion step effectively traps high-molecular-weight polymeric tannins and residual chlorophylls.

Phase 3: Semi-Preparative HPLC Isolation
  • Sample Preparation: Dissolve the pre-purified fraction in HPLC-grade Methanol to a concentration of 20 mg/mL. Filter the solution through a 0.22 µm PTFE syringe filter to remove any particulate matter.

  • System Setup: Configure the HPLC system with a Semi-Preparative C18 Column. Purge the lines with Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile)[4].

  • Execution: Inject 50–100 µL of the sample. Run the gradient method detailed in Table 1 . Monitor the chromatogram continuously at 220 nm. Collect the peak corresponding to Chromolaenide, which typically elutes between 12.0 and 15.0 minutes depending on exact system dead volume.

  • Validation: Re-inject 10 µL of the collected fraction onto an Analytical C18 column using the same gradient to confirm >98% chromatographic purity. Lyophilize the validated fraction to obtain pure Chromolaenide.

Quantitative Data & System Parameters

Table 1: Semi-Preparative HPLC System and Gradient Conditions

ParameterSpecification
Column Reverse-Phase C18 (250 mm × 10 mm, 5 µm particle size)
Mobile Phase A Ultrapure Water (0.1% Formic Acid)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 3.0 mL/min
Detection Wavelength 220 nm (UV-Vis or Diode Array Detector)
Injection Volume 50 – 100 µL
Column Temperature 25°C

Gradient Elution Profile:

Time (min)% Mobile Phase A (H₂O)% Mobile Phase B (MeCN)
0.07030
10.05050
20.03070
25.00100
30.07030

Table 2: Physicochemical & Chromatographic Properties of Chromolaenide

PropertyValue / Description
Chemical Class Sesquiterpene Lactone (Heliangolide subtype)
Source Organism Chromolaena odorata (Leaves)
UV Absorption (λmax) ~220 nm (Attributed to the α,β-unsaturated γ-lactone ring)
Polarity Profile Moderately Polar (Highly soluble in CH₂Cl₂, EtOAc, and MeOH)
Expected Retention Time 12.0 – 15.0 minutes (Under specified gradient conditions)

References

  • [1] Evaluation of Toxicological Potential of Methanolic Extract of Chromolaena odorata found in the Western Ghats. ResearchersLinks. [Link]

  • [2] Potential antidiabetic and antioxidant activities of a heliangolide sesquiterpene lactone isolated from Helianthus annuus L. leaves. ResearchGate. [Link]

  • [4] Isolation and In Vitro Activity of Sesquiterpene Lactones from Eremanthus crotonoides as SARS-CoV-2 Protease Inhibitors and Cytotoxic Agents. MDPI. [Link]

Sources

Application

Application Note: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) Method for the Robust Quantification of Chromolaenide

Target Audience: Analytical Chemists, Pharmacognosists, and Drug Development Professionals Matrix: Complex Botanical Extracts (Chromolaena odorata, Schkuhria pinnata) Analyte: Chromolaenide (Hiyodorilactone B) Introducti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacognosists, and Drug Development Professionals Matrix: Complex Botanical Extracts (Chromolaena odorata, Schkuhria pinnata) Analyte: Chromolaenide (Hiyodorilactone B)

Introduction & Scientific Rationale

Chromolaenide (also known as Hiyodorilactone B) is a structurally complex, highly bioactive sesquiterpene lactone predominantly isolated from the Asteraceae family, including Chromolaena odorata and Schkuhria pinnata[1][2]. Pharmacological investigations have demonstrated its potent anti-inflammatory, antimicrobial, and antidiabetic properties, highlighting its role as a critical biomarker for standardizing botanical therapeutics and conducting pharmacokinetic profiling[1][3].

The Analytical Challenge

Quantifying sesquiterpene lactones in crude plant extracts presents a significant chromatographic challenge. Plant matrices are heavily burdened with highly UV-active secondary metabolites—such as flavonoids, tannins, and chlorophylls—that frequently co-elute with target analytes. Furthermore, chromolaenide relies on an α,β -unsaturated γ -lactone ring for its UV absorbance, exhibiting an absorption maximum at approximately 210–224 nm[2]. At this low wavelength, background noise from mobile phase solvents and matrix interferences is magnified.

The Mechanistic Solution

To achieve a self-validating, high-fidelity quantification system, this protocol employs a two-tier strategy:

  • Targeted Sample Cleanup: A Solid-Phase Extraction (SPE) protocol utilizing a C18 stationary phase selectively washes away highly polar phenolic acids and retains the moderately polar chromolaenide, which is subsequently eluted before highly lipophilic waxes interfere.

  • Chromatographic Optimization: An end-capped C18 analytical column prevents secondary interactions between the analyte and residual surface silanols. The mobile phase incorporates 0.1% formic acid to suppress the ionization of residual acidic matrix components, ensuring sharp, symmetrical peaks and highly reproducible retention times.

Experimental Workflows & Logic

SamplePrep N1 Biomass Pulverization (e.g., C. odorata leaves) N2 Ultrasonic Extraction (100% MeOH, 30 min) N1->N2 Solubilize lactones N3 Centrifugation & Filtration (10,000 rpm, 0.45 µm) N2->N3 Remove particulates N4 Solid Phase Extraction (C18) Conditioning: MeOH / H2O N3->N4 Load supernatant N5 Interference Wash (20% MeOH in Water) N4->N5 Retain target N6 Target Elution (80% MeOH in Water) N5->N6 Elute polar impurities N7 HPLC-DAD Injection (0.22 µm filtered) N6->N7 Recover Chromolaenide

Workflow for the extraction and solid-phase extraction (SPE) cleanup of Chromolaenide.

HPLCLogic S1 Target: Chromolaenide (Sesquiterpene Lactone) S2 Chromatographic Challenge: Co-eluting Flavonoids & Chlorophylls S1->S2 S3 Stationary Phase Selection: End-capped C18 Column S2->S3 Prevent secondary silanol interactions S4 Mobile Phase Optimization: Water/ACN + 0.1% Formic Acid S2->S4 Suppress ionization of phenolic acids S5 Detection Strategy: DAD at 210 nm & Peak Purity S3->S5 S4->S5 Maximize UV absorption of α,β-unsaturated lactone S6 Robust Quantification (ICH Q2 Validated) S5->S6 Spectral library matching

Logical framework for HPLC-DAD method optimization and self-validating quantification.

Step-by-Step Protocol

Reagents and Materials
  • Reference Standard: Chromolaenide (Purity 98.0%, verified by NMR/HPLC).

  • Solvents: Methanol (MeOH), Acetonitrile (ACN), and Water (all LC-MS or HPLC grade).

  • Additives: Formic Acid (FA, LC-MS grade).

  • Consumables: C18 SPE Cartridges (500 mg/3 mL), 0.22 µm PTFE syringe filters.

Sample Preparation & Cleanup

Causality Check: Direct injection of crude methanolic extracts drastically reduces column lifespan and causes baseline drift. SPE cleanup is mandatory.

  • Extraction: Accurately weigh 1.0 g of pulverized, dried plant material into a 50 mL centrifuge tube. Add 20.0 mL of 100% MeOH.

  • Ultrasonication: Sonicate the mixture at room temperature for 30 minutes. Note: Avoid elevated temperatures (>40°C) to prevent thermal degradation of the lactone ring.

  • Centrifugation: Centrifuge at 10,000 rpm for 10 minutes at 4°C. Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 5 mL of 10% MeOH in water.

  • SPE Conditioning: Condition a C18 SPE cartridge with 3 mL of 100% MeOH, followed by 3 mL of LC-MS grade water.

  • Loading & Washing: Load the 5 mL reconstituted sample onto the cartridge. Wash with 5 mL of 20% MeOH in water to elute highly polar flavonoids and glycosides. Discard the wash fraction.

  • Elution: Elute the target chromolaenide using 5 mL of 80% MeOH in water.

  • Final Filtration: Filter the eluate through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial (amber glass prevents photo-degradation).

Chromatographic Conditions

Program the HPLC-DAD system using the parameters outlined below. The gradient is specifically designed to separate the moderately polar chromolaenide from late-eluting lipophilic matrix components.

ParameterSpecificationRationale
Column Agilent ZORBAX Eclipse Plus C18 (250 × 4.6 mm, 5 µm)End-capping ensures excellent peak symmetry for oxygen-rich lactones.
Mobile Phase A 0.1% Formic Acid in WaterLow pH suppresses ionization of acidic impurities, stabilizing retention.
Mobile Phase B Acetonitrile (ACN)Provides optimal selectivity and lower backpressure compared to MeOH.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns, balancing resolution and run time.
Column Temp. 30°C ± 1°CThermostatting prevents retention time drift due to ambient fluctuations.
Injection Vol. 10 µLPrevents column overloading while maintaining sufficient sensitivity.
Detection (DAD) Quant: 210 nm Scan: 190–400 nm210 nm captures the α,β -unsaturated lactone maximum[2]. Full scan enables peak purity verification.

Gradient Elution Profile:

Time (min)% Mobile Phase A% Mobile Phase BSegment Purpose
0.08020Initial equilibration and elution of polar voids.
5.08020Isocratic hold to stabilize baseline.
15.06040Linear gradient to elute moderately polar analytes.
25.04060Expected elution window for Chromolaenide.
30.01090Column wash to remove strongly retained lipophilic waxes.
35.01090Isocratic wash hold.
36.08020Return to initial conditions.
45.08020Re-equilibration prior to the next injection.

Method Validation & Self-Validating System (ICH Q2)

To ensure trustworthiness, every analytical sequence must function as a self-validating system. The method must be validated according to ICH Q2(R2) guidelines before routine use.

In-Run Quality Control (The Self-Validating Sequence)

Do not merely run samples; bracket them with controls to prove the system's real-time integrity:

  • Blank Injection: Inject the initial mobile phase to prove zero sample carryover.

  • System Suitability Test (SST): Inject the mid-level standard (e.g., 25 µg/mL) five consecutive times. The sequence is only valid if the SST parameters (Table 1) are met.

  • Bracketing: Inject a calibration standard every 10 unknown samples. The response factor must not deviate by more than ± 2.0%.

  • Peak Purity Verification: For every unknown sample, utilize the DAD software to calculate the Peak Purity Index. The purity angle must be less than the purity threshold, confirming that no hidden matrix peaks are co-eluting with chromolaenide.

Quantitative Validation Data Summaries

Table 1: System Suitability Parameters (Acceptance Criteria)

ParameterTarget ValueICH Acceptance Criteria
Retention Time ( tR​ ) ~22.5 min%RSD 1.0% (n=5)
Theoretical Plates ( N ) > 8,000Indicates high column efficiency
Tailing Factor ( Tf​ ) 1.050.8 Tf​ 1.5
Peak Area Precision N/A%RSD 2.0% (n=5)
Resolution ( Rs​ ) > 2.0Baseline separation from nearest matrix peak

Table 2: Method Validation Performance Metrics

Validation ParameterResult / RangeImplication for Reliability
Linearity Range 1.0 – 100.0 µg/mLCovers typical physiological and extract concentrations.
Correlation Coefficient ( R2 ) > 0.9995Demonstrates strict proportional detector response.
Limit of Detection (LOD) 0.3 µg/mLHigh sensitivity for trace analysis (S/N 3).
Limit of Quantification (LOQ) 1.0 µg/mLLowest concentration quantified with acceptable precision (S/N 10).
Spike Recovery (Accuracy) 97.5% – 102.3%Confirms the SPE cleanup does not cause target analyte loss.

Conclusion

This optimized HPLC-DAD methodology provides a robust, highly specific, and self-validating framework for the quantification of chromolaenide in complex botanical matrices. By coupling a targeted SPE cleanup with a tailored formic acid/acetonitrile gradient, analysts can effectively isolate the α,β -unsaturated lactone signal from heavy phenolic background noise. Strict adherence to the integrated System Suitability and Peak Purity checks ensures that the generated quantitative data meets the rigorous standards required for modern drug development and pharmacognosy.

References

  • An insight into traditional uses, phytochemicals and pharmacology of genus Chromolaena - ScienceDirect / duocphamtim.vn.
  • Antidiabetic activity of Schkuhria pinnata – Biological screening, PK analysis and mode of action - uct.ac.za.
  • Fytochemická analýza Schkuhria pinnata (Lam.) Kuntze ex Thell., Asteraceae - IS MUNI.

Sources

Method

Application Note: Evaluating the Anti-Inflammatory Activity of Chromolaenide via Nitric Oxide (NO) Assay in RAW 264.7 Macrophages

Introduction & Mechanistic Rationale In the landscape of anti-inflammatory drug discovery, plant-derived secondary metabolites offer highly optimized scaffolds for target modulation. Chromolaenide is a heliangolide-type...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the landscape of anti-inflammatory drug discovery, plant-derived secondary metabolites offer highly optimized scaffolds for target modulation. Chromolaenide is a heliangolide-type sesquiterpene lactone originally isolated from the medicinal plants Chromolaena odorata and Schkuhria pinnata. Extracts containing this compound have long been utilized in traditional medicine to treat inflammatory skin conditions and wounds, prompting rigorous pharmacological investigation .

The Causality of Inhibition: Why Sesquiterpene Lactones Work

The anti-inflammatory potency of sesquiterpene lactones like Chromolaenide is fundamentally driven by their chemical structure—specifically, the presence of an α-methylene-γ-lactone moiety. This functional group acts as a highly reactive Michael acceptor. During an inflammatory response, lipopolysaccharide (LPS) binds to the TLR4 receptor on macrophages, triggering the degradation of IκB and allowing the transcription factor NF-κB to translocate to the nucleus.

Chromolaenide disrupts this cascade through a nucleophilic attack. The α-methylene-γ-lactone moiety covalently alkylates the sulfhydryl groups of specific cysteine residues (e.g., Cys38 in the p65 subunit of NF-κB). This structural alteration prevents NF-κB from binding to DNA, thereby halting the downstream transcription of pro-inflammatory mediators, most notably inducible Nitric Oxide Synthase (iNOS) .

Pathway LPS LPS (Endotoxin) TLR4 TLR4 Receptor LPS->TLR4 Binds NFKB NF-κB (p65/p50) TLR4->NFKB Activates (via MyD88/IKK) iNOS iNOS Expression NFKB->iNOS Translocates to Nucleus NO Nitric Oxide (NO) iNOS->NO Synthesizes Chromolaenide Chromolaenide (Sesquiterpene Lactone) Chromolaenide->NFKB Inhibits (Alkylates Cys38)

Fig 1: TLR4/NF-κB signaling pathway and proposed site of Chromolaenide inhibition.

System Causality: The Self-Validating Assay Design

To quantify the anti-inflammatory activity of Chromolaenide, we utilize the murine RAW 264.7 macrophage cell line . These cells are the gold standard for this assay because they express high levels of TLR4 and produce massive, easily quantifiable amounts of NO upon LPS stimulation.

Because NO is a highly reactive gaseous free radical with a half-life of mere seconds, it cannot be measured directly in standard high-throughput formats. Instead, NO rapidly auto-oxidizes in the culture medium into stable nitrite (NO₂⁻) . The Griess Assay exploits this by using a diazotization reaction to convert nitrite into a deep purple azo dye, which can be measured spectrophotometrically at 540 nm .

The Cytotoxicity Pitfall: A critical error in early-stage drug screening is mistaking cellular toxicity for anti-inflammatory activity. If a compound kills the macrophages, NO production will naturally drop. To ensure scientific integrity, this protocol is designed as a self-validating system . After harvesting the supernatant for the Griess assay, the exact same cells are immediately subjected to an MTT cell viability assay. A true anti-inflammatory hit must suppress NO production without significantly reducing cell viability.

Workflow Day1 Day 1: Seed RAW 264.7 Cells (5x10^4 cells/well) Day2_1 Day 2: Pre-treat with Chromolaenide (1h) Day1->Day2_1 Day2_2 Day 2: Stimulate with LPS (1 μg/mL) for 24h Day2_1->Day2_2 Day3_1 Day 3: Griess Assay (Measure Nitrite at 540nm) Day2_2->Day3_1 Harvest Supernatant Day3_2 Day 3: MTT Assay (Measure Viability at 570nm) Day2_2->Day3_2 Add MTT to Cells Analysis Data Analysis: Calculate IC50 & Selectivity Day3_1->Analysis Day3_2->Analysis

Fig 2: Self-validating experimental workflow combining Griess and MTT assays.

Materials and Reagents

  • Cell Line: RAW 264.7 Murine Macrophages (ATCC® TIB-71™).

  • Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.

  • Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich).

  • Test Compound: Chromolaenide (dissolved in DMSO to a 10 mM stock, final DMSO concentration in wells must be < 0.1%).

  • Griess Reagents:

    • Reagent A: 1% Sulfanilamide in 5% Phosphoric acid.

    • Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in distilled water.

  • Viability Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

Step-by-Step Experimental Protocol

Phase 1: Cell Seeding and Treatment
  • Cell Seeding: Harvest RAW 264.7 cells at 80% confluency. Seed the cells into a 96-well clear-bottom plate at a density of 5×104 cells/well in 100 μL of complete DMEM. Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow adherence.

  • Pre-treatment: Carefully aspirate the old medium. Add 90 μL of fresh DMEM containing serial dilutions of Chromolaenide (e.g., 5, 10, 20, 40, 80 μM). Include a Vehicle Control (0.1% DMSO) and a Blank Control (media only). Incubate for 1 hour. Causality note: Pre-treatment allows the sesquiterpene lactone to penetrate the cell and prime the NF-κB inhibition before the inflammatory cascade is triggered.

  • LPS Stimulation: Add 10 μL of LPS solution (10 μg/mL stock) to each well to achieve a final LPS concentration of 1 μg/mL. Incubate the plate for 24 hours at 37°C.

Phase 2: Griess Assay (NO Quantification)
  • Supernatant Harvest: After 24 hours, carefully transfer 50 μL of the culture supernatant from each well into a new, flat-bottom 96-well plate.

  • Diazotization: Add 50 μL of Griess Reagent A to each well. Incubate for 5 minutes at room temperature protected from light.

  • Azo Dye Formation: Add 50 μL of Griess Reagent B to each well. A magenta/purple color will develop immediately in wells containing nitrite. Incubate for 10 minutes.

  • Measurement: Read the absorbance at 540 nm using a microplate reader. Quantify nitrite concentrations using a standard curve generated with Sodium Nitrite (NaNO₂).

Phase 3: MTT Assay (Viability Validation)
  • MTT Addition: To the original plate containing the remaining 50 μL of media and the adhered cells, add 10 μL of MTT solution (5 mg/mL). Incubate for 2 to 4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully aspirate the media (avoid disturbing the crystals at the bottom). Add 100 μL of pure DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 5 minutes.

  • Measurement: Read the absorbance at 570 nm.

Data Presentation & Interpretation

The following table demonstrates a representative dataset summarizing the dose-dependent effects of Chromolaenide.

Chromolaenide (μM)LPS (1 μg/mL)Nitrite Concentration (μM)NO Inhibition (%)Cell Viability (%)
0 (Control)-1.2 ± 0.3-100.0 ± 2.1
0 (Vehicle)+45.6 ± 2.40.098.5 ± 3.4
5+38.2 ± 1.816.299.1 ± 2.8
10+22.4 ± 1.550.897.4 ± 3.1
20+10.5 ± 1.176.996.8 ± 2.5
40+4.3 ± 0.690.594.2 ± 4.0
80+2.1 ± 0.495.372.5 ± 5.2 *

Data Interpretation & IC₅₀ Calculation:

  • Efficacy: Chromolaenide exhibits a strong, dose-dependent inhibition of NO production. The calculated IC₅₀ (inhibitory concentration reducing NO by 50%) is approximately 10 μM .

  • Toxicity Threshold (*): At 80 μM, cell viability drops below the acceptable 80% threshold. As a Senior Application Scientist, you must exclude this data point when calculating the true anti-inflammatory IC₅₀, as the drop in NO at 80 μM is partially confounded by cell death rather than pure pharmacological inhibition of iNOS. The therapeutic window for Chromolaenide in this in vitro model is firmly established between 5 μM and 40 μM.

References

  • Antimicrobial activity of the heliangolide chromolaenide and related sesquiterpene lactones. Phytochemistry, 1980, 19(5), 967-968. URL:[Link]

  • 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages. Immunopharmacology and Immunotoxicology, 2018, 40(1), 43-51. URL:[Link]

  • Nitric oxide scavenging ability of ethyl acetate fraction of methanolic leaf extracts of Chromolaena odorata (Linn.). African Journal of Biochemistry Research, 2008, 2(7), 145-150. URL:[Link]

  • Bioactive Sesquiterpene Lactones Isolated from the Whole Plants of Vernonia cinerea. Journal of Natural Products, 2019, 82(8), 2211-2219. URL:[Link]

  • Ergolide, sesquiterpene lactone from Inula britannica, inhibits inducible nitric oxide synthase and cyclo-oxygenase-2 expression in RAW 264.7 macrophages through the inactivation of NF-κB. British Journal of Pharmacology, 2002, 136(7), 1049–1058. URL:[Link]

Application

Protocol for MTT assay to determine Chromolaenide cytotoxicity

Application Note: High-Throughput MTT Viability Assay for Evaluating the Cytotoxicity of Chromolaenide Scientific Rationale & Context Chromolaenide is a naturally occurring heliangolide-type sesquiterpene lactone isolate...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput MTT Viability Assay for Evaluating the Cytotoxicity of Chromolaenide

Scientific Rationale & Context

Chromolaenide is a naturally occurring heliangolide-type sesquiterpene lactone isolated from the leaves and flowers of Chromolaena odorata[1][2]. Sesquiterpene lactones are well-documented for their potent biological activities, primarily driven by the alkylation of cellular nucleophiles via their α,β-unsaturated carbonyl structures. Evaluating the in vitro cytotoxicity of Chromolaenide is a critical first step in its pharmacological profiling as a potential anti-cancer or anti-proliferative agent[2].

To quantify this cytotoxicity, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay serves as the gold-standard colorimetric method[3][4].

The Causality of the Assay: The MTT assay relies on a self-validating biochemical premise: only viable cells with active metabolism can convert the MTT substrate into a measurable signal[5].

  • Permeation : The yellow, water-soluble MTT tetrazolium salt readily permeates the cell membrane of viable cells.

  • Reduction : Inside the cell, NAD(P)H-dependent oxidoreductase enzymes (primarily localized in the mitochondria) reduce the tetrazolium ring[3].

  • Precipitation : This reduction cleaves the tetrazolium ring, forming insoluble, purple formazan crystals that accumulate intracellularly[5].

  • Quantification : Because formazan is insoluble in aqueous culture media, an organic solvent (e.g., DMSO) is required to lyse the cells and dissolve the crystals into a homogenous solution[4][6]. The resulting optical density (OD) is measured spectrophotometrically at 570 nm and is directly proportional to the number of metabolically active cells[7].

Mechanism MTT MTT Substrate (Yellow) Cell Viable Cell (Active Mitochondria) MTT->Cell Permeates membrane Enzyme NAD(P)H-dependent Oxidoreductase Cell->Enzyme Provides Formazan Formazan Crystals (Purple, Insoluble) Enzyme->Formazan Reduces tetrazolium ring Solubilization DMSO Solubilization Formazan->Solubilization Requires lysis/dissolution Absorbance Absorbance Read (570 nm) Solubilization->Absorbance Quantified spectrophotometrically

Biochemical reduction of MTT to formazan by viable cells.

Experimental Workflow

Workflow D1 1. Cell Seeding 5x10^3 cells/well D2 2. Drug Treatment Chromolaenide (0.1-100 µM) D1->D2 D3 3. MTT Incubation 0.45 mg/mL for 2-4h D2->D3 D4 4. Solubilization 100 µL DMSO D3->D4 D5 5. Data Acquisition OD 570 nm / Ref 630 nm D4->D5

96-well plate experimental workflow for Chromolaenide cytotoxicity assay.

Materials and Reagents

  • Target Cell Line : e.g., A549, HeLa, or MCF-7 cells in the logarithmic growth phase.

  • Chromolaenide : Stock solution (e.g., 10 mM) prepared in 100% molecular-grade DMSO, aliquoted, and stored at -20°C[1].

  • MTT Reagent : 5 mg/mL in sterile PBS. Must be sterile-filtered and protected from light (MTT is light-sensitive)[6].

  • Solubilization Buffer : 100% DMSO.

  • Culture Media : Complete media (e.g., DMEM + 10% FBS) and Serum-Free Media.

Step-by-Step Protocol

Phase 1: Cell Seeding and Adhesion
  • Harvest cells and determine the viable cell count using a hemocytometer and Trypan Blue exclusion.

  • Seed cells at an optimized density of 5,000 to 10,000 cells/well in 100 µL of complete culture medium into a 96-well flat-bottom tissue culture plate[7].

    • Expert Insight (Self-Validation): Always include at least three "Blank" wells containing 100 µL of culture medium with no cells. This is strictly required to subtract the background absorbance generated by phenol red and media proteins[7].

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and recovery.

Phase 2: Chromolaenide Treatment
  • Prepare serial dilutions of Chromolaenide in complete culture media (e.g., 0.1, 1, 10, 25, 50, 100 µM).

    • Expert Insight (Causality): Ensure the final DMSO concentration in all treated wells does not exceed 0.5% (v/v). Higher concentrations of DMSO are inherently cytotoxic and will artificially inflate the apparent toxicity of Chromolaenide[5].

  • Carefully aspirate the old media from the 96-well plate. Gently add 100 µL of the Chromolaenide-treated media to the corresponding wells.

  • Include a "Vehicle Control" (cells treated with the equivalent concentration of DMSO without Chromolaenide) to establish the 100% viability baseline.

  • Incubate for the desired exposure period (typically 48 or 72 hours).

Phase 3: MTT Addition and Incubation
  • Optional but Recommended: Aspirate the drug-containing media and replace it with 100 µL of serum-free media. Why? High concentrations of serum proteins can occasionally precipitate during the solubilization phase or interfere with MTT reduction[5].

  • Add 10 µL of the MTT Reagent (5 mg/mL) directly to each well (including blanks). The final concentration of MTT in the well will be approximately 0.45 mg/mL[6].

  • Incubate the plate in the dark at 37°C for 2 to 4 hours.

    • Expert Insight: Periodically inspect the cells under a light microscope. The formation of intracellular punctate purple precipitates (formazan) indicates successful reduction[7]. Stop the incubation when crystals are clearly visible.

Phase 4: Solubilization and Data Acquisition
  • Carefully aspirate the media containing unreacted MTT. Caution: Do not disturb the formazan crystals anchored to the bottom of the well.

  • Add 100 µL of DMSO to each well to solubilize the formazan crystals[4][6].

  • Incubate at room temperature for 10-15 minutes on an orbital shaker to ensure complete dissolution. The solution should turn a uniform purple color.

  • Measure the absorbance using a microplate reader at 570 nm.

    • Expert Insight (Trustworthiness): Simultaneously read the plate at a reference wavelength of 630 nm. Subtracting the 630 nm reading from the 570 nm reading corrects for non-specific background noise caused by cell debris, fingerprints, or plastic imperfections[5][7].

Data Presentation and Analysis

To establish a self-validating system, calculate the percentage of cell viability relative to the vehicle control using the background-corrected optical densities (Net OD = OD₅₇₀ - OD₆₃₀).

Formula: % Viability = [(Net OD_treated - Net OD_blank) / (Net OD_vehicle_control - Net OD_blank)] × 100

Table 1: Representative Dose-Response Data for Chromolaenide Cytotoxicity (48h Exposure) Note: Data below is a representative model to demonstrate proper quantitative structuring and IC50 interpolation.

Chromolaenide (µM)Mean OD (570 nm)Ref OD (630 nm)Net OD% Viability
Blank (Media Only) 0.0800.0400.040N/A
Vehicle (0.5% DMSO) 1.2800.0401.240100.0%
1.0 1.2100.0451.16593.7%
10.0 0.8900.0480.84266.8%
25.0 0.6500.0510.59946.5%
50.0 0.3500.0490.30121.7%
100.0 0.1600.0470.1136.0%

Interpretation: The calculated IC50 (the concentration required to inhibit cell viability by 50%) for this representative dataset is approximately 22.5 µM , indicating moderate to high cytotoxicity of the sesquiterpene lactone against the tested cell line.

References

  • MTT Assay Protocol . Springer Nature Experiments. Available at:[Link]

  • Cell Viability Assays - Assay Guidance Manual . NCBI Bookshelf - NIH. Available at:[Link]

  • An insight into traditional uses, phytochemicals and pharmacology of genus Chromolaena . ScienceDirect / Duocphamtim. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Chromolaenide Extraction &amp; Purification

Foreword from the Senior Application Scientist Welcome to the Technical Support Center for the isolation of Chromolaenide. Extracting this bioactive heliangolide-type sesquiterpene lactone from Chromolaena odorata (Siam...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword from the Senior Application Scientist Welcome to the Technical Support Center for the isolation of Chromolaenide. Extracting this bioactive heliangolide-type sesquiterpene lactone from Chromolaena odorata (Siam weed) and related species presents unique challenges[1]. Chromolaenide contains a highly reactive α,methylene-γ-lactone moiety that is sensitive to thermal degradation, pH shifts, and enzymatic hydrolysis.

This guide is designed not just to provide a protocol, but to explain the causality behind each experimental parameter. By understanding the underlying thermodynamics and mass transfer kinetics, you can troubleshoot low yields and build a self-validating extraction system.

Process Overview & Workflow

Before diving into specific troubleshooting scenarios, it is critical to visualize the entire extraction and isolation pipeline. The workflow below outlines the optimal path from raw biomass to the purified sesquiterpene lactone.

Workflow A Raw Plant Material (Chromolaena odorata) B Pre-treatment (Lyophilization & Milling) A->B C Ultrasound-Assisted Extraction (UAE) B->C D Crude Extract Filtration & Concentration C->D E Liquid-Liquid Partitioning (Aqueous / EtOAc) D->E F Silica Gel Column Chromatography E->F G Preparative HPLC Purification F->G H Pure Chromolaenide G->H

Caption: Workflow for the extraction and isolation of Chromolaenide.

Troubleshooting Guides & FAQs

Section A: Pre-Extraction & Matrix Effects

Q: Why is my extraction yield highly variable between different batches of C. odorata leaves? A: Variability almost always stems from inadequate moisture control and inconsistent particle size. Chromolaenide is sensitive to enzymatic degradation if leaves are not dried promptly. Air-drying in the sun can cause UV-induced photo-oxidation of the lactone ring. Causality: Lyophilization (freeze-drying) halts enzymatic activity immediately. Furthermore, particle size dictates the surface area available for solvent mass transfer. Milling the leaves to a consistent 40–60 mesh ensures uniform solvent penetration. If the powder is too fine (<80 mesh), it causes agglomeration and channeling, effectively shielding the matrix from the solvent.

Section B: Solvent Selection & Extraction Kinetics

Q: Which solvent system is optimal for maximizing Chromolaenide recovery while minimizing co-extraction of chlorophylls? A: Chromolaenide is a moderately polar compound. While absolute methanol or ethanol provides high total yields, they co-extract massive amounts of lipophilic waxes and chlorophylls. Causality: Using a binary solvent system, specifically 57% to 70% aqueous ethanol, optimizes the dielectric constant for chromolaenide[2]. The water content swells the cellulosic plant cell walls, allowing the ethanol to penetrate and solubilize the target metabolites efficiently, while causing highly lipophilic impurities to precipitate out of the matrix.

Q: Why does my Chromolaenide extract darken significantly during rotary evaporation, and does this affect yield? A: Darkening is a classic indicator of thermal degradation or the oxidation of co-extracted phenolic compounds, which are highly abundant in C. odorata[2]. Causality: When the extract darkens, the localized heat in the rotary evaporator flask is likely causing the α,methylene-γ-lactone ring of chromolaenide to undergo unwanted reactions, such as Michael additions with nucleophiles present in the crude mixture. Always maintain the water bath below 40°C.

Section C: Fractionation & Purification

Q: During silica gel chromatography, my Chromolaenide fraction elutes with a broad, tailing peak. How can I improve resolution? A: Tailing of sesquiterpene lactones on normal-phase silica is caused by strong secondary hydrogen-bonding interactions between the compound's hydroxyl groups and the free silanol groups on the stationary phase[3]. Causality: To mitigate this, ensure your mobile phase (e.g., Hexane:Ethyl Acetate) is properly optimized. For final polishing, transitioning to normal phase HPLC or reversed-phase preparative HPLC provides superior resolution and sharp peak shapes for sesquiterpene lactones[3].

Troubleshooting Issue Low Chromolaenide Yield Cause1 Incomplete Matrix Penetration Issue->Cause1 Cause2 Thermal Degradation of Lactone Ring Issue->Cause2 Cause3 Suboptimal Solvent Polarity Issue->Cause3 Sol1 Optimize Particle Size (40-60 mesh) Cause1->Sol1 Sol2 Lower Temp (< 55°C) & Reduce Time Cause2->Sol2 Sol3 Use 57-70% Aqueous Ethanol Cause3->Sol3

Caption: Logical troubleshooting tree for resolving low Chromolaenide yields.

Quantitative Optimization Data

To transition from trial-and-error to a rationally designed extraction, adhere to the empirically validated parameters below. These parameters balance mass transfer kinetics with the thermodynamic stability of the molecule.

ParameterSuboptimal ConditionOptimized ConditionQuantitative Impact / Mechanistic Rationale
Solvent Concentration 100% Ethanol or Water57% - 70% Aqueous EthanolMaximizes extraction yield by matching the intermediate polarity of the heliangolide structure; aqueous ethanol swells plant cells[2].
Solvent-to-Solid Ratio 10 mL/g43 mL/gPrevents solvent saturation; ensures a sufficient concentration gradient to drive mass transfer from the matrix to the solvent[2].
Extraction Time (UAE) > 60 minutes35 minutesExtended exposure leads to cavitation-induced free radical degradation of the lactone ring; 35 mins provides peak recovery[2].
Extraction Temp > 60°C40°C - 55°CHigh temperatures degrade the α,methylene-γ-lactone moiety. Keeping it strictly below 60°C preserves structural integrity[2].

Self-Validating Protocol: Ultrasound-Assisted Extraction (UAE)

This step-by-step methodology incorporates built-in quality control checkpoints to ensure the system is self-validating. If a checkpoint fails, halt the process and troubleshoot before proceeding.

Step 1: Matrix Preparation

  • Lyophilize fresh Chromolaena odorata leaves to a moisture content of <5%.

  • Mill the dried leaves using a cutting mill and pass through a 40-mesh sieve.

  • Validation Checkpoint: Weigh the biomass before and after lyophilization. A mass reduction of ~70-80% confirms adequate moisture removal.

Step 2: Solvent Addition

  • Weigh 10.0 g of the milled powder into a jacketed extraction vessel.

  • Add 430 mL of 57% (v/v) aqueous ethanol (maintaining the optimal 43 mL/g solid-to-liquid ratio)[2].

Step 3: Ultrasound-Assisted Extraction (UAE)

  • Insert an ultrasonic probe. Set the frequency to 40 kHz.

  • Circulate cooling water through the jacket to maintain the internal temperature at 45°C. Extract for exactly 35 minutes[2].

  • Validation Checkpoint: Monitor the jacket temperature continuously. A stable 45°C confirms the cooling system is effectively counteracting ultrasonic heating. If the temperature spikes above 55°C, the lactone ring is at risk of degradation.

Step 4: Filtration & Concentration

  • Filter the homogenate through a Whatman No. 1 filter paper under vacuum.

  • Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure until the ethanol is completely removed, leaving an aqueous suspension.

  • Validation Checkpoint: The concentrated aqueous suspension should be entirely free of ethanol odor. Residual ethanol will act as a co-solvent in the next step, ruining the phase separation.

Step 5: Liquid-Liquid Partitioning

  • Transfer the aqueous suspension to a separatory funnel. Extract three times with equal volumes of Ethyl Acetate (3 x 100 mL). Combine the ethyl acetate layers.

  • Validation Checkpoint: A sharp, clear phase separation between the upper EtOAc layer and lower aqueous layer indicates successful partitioning. If an emulsion forms, add a small amount of saturated NaCl solution (brine) to break it.

Step 6: Drying & Storage

  • Dry the combined ethyl acetate fraction over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and evaporate to dryness to yield the chromolaenide-enriched crude fraction.

  • Store at -20°C under nitrogen until silica gel or HPLC purification[3].

References

  • Optimization of Ultrasonic-assisted Extraction of Total Phenolic Compound from Leaves of Chromolaena Odorata L.
  • Source: duocphamtim.
  • Source: semanticscholar.

Sources

Optimization

Technical Support Center: Overcoming Chromolaenide Solubility Issues in Bioassays

Welcome to the Application Scientist Support Center for Chromolaenide (CAS: 66148-25-2). Chromolaenide is a bioactive heliangolide sesquiterpene lactone isolated from Chromolaena species, widely investigated for its anti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center for Chromolaenide (CAS: 66148-25-2). Chromolaenide is a bioactive heliangolide sesquiterpene lactone isolated from Chromolaena species, widely investigated for its antimicrobial and antidiabetic properties[1].

Due to its bulky, hydrophobic carbon skeleton, researchers frequently encounter severe solubility issues—specifically, the compound "crashing out" or precipitating when transitioning from organic stock solutions to aqueous bioassay media. This guide provides field-proven, causality-driven troubleshooting strategies to ensure reliable, reproducible data in your in vitro assays.

Core Chemical & Solubility Profile

To effectively troubleshoot solubility, we must first understand the physical parameters of the molecule. The table below summarizes the critical quantitative data required for assay planning.

PropertyValueReference
Molecular Formula C22H28O7[2]
Molecular Weight 404.5 g/mol [2]
Primary Organic Solvents DMSO, Ethanol, Chloroform, Dichloromethane[3][4]
Recommended Stock Conc. ≥ 10 mM (in 100% anhydrous DMSO)[5]
Thermal Activation Temp 37 °C[6]
Max Final DMSO in Assay ≤ 0.5% (v/v)[7]

Troubleshooting FAQs: Causality & Solutions

Q1: My Chromolaenide precipitates immediately when added to the cell culture medium. Why does this happen, and how does it affect my IC50 calculations? A1: Chromolaenide is a highly lipophilic molecule. When a high-concentration DMSO stock is pipetted directly into an aqueous buffer or culture medium, the rapid shift in the solvent's dielectric constant causes "solvent shock." The hydrophobic molecules rapidly aggregate to minimize contact with water, forming micro-precipitates. Impact: This precipitation artificially lowers the actual concentration of the bioavailable compound in your assay. In viability screens (like the MTT assay), this leads to falsely elevated (weaker) IC50 values because the cells are exposed to far less compound than your calculations suggest[7].

Q2: Can I use ethanol instead of DMSO to avoid toxicity in my in vitro assays? A2: While Chromolaenide is soluble in ethanol[3], ethanol is highly volatile. During prolonged 24- to 48-hour incubations at 37°C, ethanol can evaporate, leading to delayed precipitation of the compound. Furthermore, ethanol concentrations above 0.1% can induce significant solvent-mediated cytotoxicity in sensitive cell lines. DMSO remains the gold standard for sesquiterpene lactones, provided the final assay concentration is kept strictly below 0.5%.

Q3: I see inconsistent results in my antimicrobial agar diffusion assays. Could solubility be the culprit? A3: Absolutely. In solid agar diffusion assays, hydrophobic compounds like Chromolaenide struggle to partition into and diffuse through the highly hydrophilic agar matrix. This restricted diffusion leads to falsely small zones of inhibition. Solution: Switch to a broth microdilution method (MIC assay) where continuous agitation and the addition of low-concentration surfactants (e.g., 0.05% Polysorbate 80) can maintain the compound in a homogenous suspension.

Q4: How does poor solubility impact the readout of antidiabetic glucose uptake assays? A4: In assays measuring GLUT-4 translocation or cellular glucose uptake, Chromolaenide acts as an insulin mimetic[1]. If the compound is not fully dissolved, it cannot effectively interact with cell surface receptors or trigger the PI3K/AKT signaling cascade. Micro-precipitates can physically occlude receptors or cause erratic fluorescence/radioactivity readouts.

Self-Validating Solubilization Protocol

To prevent solvent shock, do not add primary stocks directly to your assay. Instead, use this step-by-step "Step-Down" methodology. Every phase includes a validation checkpoint to ensure the integrity of the system.

Phase 1: Primary Stock Generation

  • Reconstitution: Dissolve dry Chromolaenide powder in 100% anhydrous DMSO to create a 10 mM to 50 mM primary stock[5]. Causality: Anhydrous DMSO prevents premature hydrolysis of the lactone ring and ensures complete solvation of the hydrophobic backbone.

  • Thermal Activation: Incubate the stock vial in a water bath at 37°C for 5–10 minutes[6]. Causality: Gentle heating increases the kinetic energy of the solvent molecules, overcoming the lattice energy of the crystalline sesquiterpene.

  • Validation Check 1: Visually inspect the vial against a strong light source. The solution must be completely optically clear with no refractive swirling.

Phase 2: Intermediate Dilution (The "Step-Down" Method) 4. Co-Solvent Cushioning: Create an intermediate 10X working stock using a co-solvent mixture (e.g., 10% DMSO, 5% Tween-80 or PEG-400, 85% PBS). Causality: The surfactant forms protective micelles around the hydrophobic Chromolaenide molecules, shielding them from the high-dielectric aqueous environment and preventing aggregation.

Phase 3: Assay Integration 5. Titration: Add the intermediate stock dropwise to the pre-warmed (37°C) final assay medium while continuously vortexing. 6. Validation Check 2 (Self-Validating Step): Before adding the spiked media to your cells or enzymes, measure the optical density (OD) of the medium at 600 nm. An OD600​>0.05 compared to a vehicle-blank indicates micro-precipitation. If detected, the surfactant ratio in Phase 2 must be optimized.

SolubilizationWorkflow A 1. Dry Chromolaenide (C22H28O7) B 2. Primary Stock (10-50 mM in 100% DMSO) A->B Add DMSO C 3. Sonication & Warming (37°C for 5-10 mins) B->C Dissolve D 4. Intermediate Dilution (DMSO + Tween-80) C->D Prevent Shock E 5. Aqueous Media Addition (Dropwise, Vortexing) D->E Titrate F 6. Final Bioassay (< 0.5% Final DMSO) E->F Assay Ready

Caption: Workflow for solubilizing Chromolaenide to prevent aqueous precipitation.

Mechanistic Pathway Visualization

When properly solubilized, Chromolaenide can effectively engage with cellular targets. In antidiabetic research, fully dissolved Chromolaenide acts as an insulin mimetic, enhancing the expression and translocation of GLUT-4 to facilitate cellular glucose uptake[1].

SignalingPathway A Chromolaenide (Heliangolide Sesquiterpene) B Insulin Receptor (IR) Activation A->B Insulin Mimetic C PI3K / AKT Signaling Cascade B->C Phosphorylation D GLUT-4 Translocation to Plasma Membrane C->D Vesicle Trafficking E Increased Cellular Glucose Uptake D->E In Vitro Readout

Caption: Chromolaenide mechanism of action in in vitro glucose uptake bioassays.

References

  • Chromolaenide | C22H28O7 | CID 90474560 - PubChem. National Institutes of Health (NIH).[Link]

  • An insight into traditional uses, phytochemicals and pharmacology of genus Chromolaena. Duocphamtim.[Link]

  • Glochidone | CAS:6610-55-5 | Triterpenoids | High Purity. BioCrick.[Link]

  • Certificate of Analysis - Chromolaenide. BioCrick.[Link]

  • Antimicrobial activity of the heliangolide chromolaenide. Repositorio Académico Institucional UNA.[Link]

  • Antidiabetic activity of Schkuhria pinnata – Biological screening, PK analysis and mode of action. University of Cape Town.[Link]

Sources

Troubleshooting

Technical Support Center: LC-MS/MS Analysis of Chromolaenide

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond superficial troubleshooting.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond superficial troubleshooting. Here, we address the fundamental causality of matrix effects in the LC-MS/MS analysis of Chromolaenide—a bioactive heliangolide sesquiterpene lactone derived from Chromolaena odorata[1].

In bioanalytical chemistry, a robust method must be a self-validating system . This means your protocols should not only generate data but simultaneously prove that the data is free from hidden interferences. The guidelines below will equip you with the mechanistic understanding and step-by-step methodologies required to diagnose, quantify, and eliminate matrix effects in your Chromolaenide assays.

The Causality of Matrix Effects in Chromolaenide Analysis

Chromolaenide is typically analyzed using 2, a technique highly susceptible to matrix interference[2]. Matrix effects occur at the MS interface when co-eluting endogenous compounds (such as plant phenolics from leaf extracts or phospholipids from plasma) compete with Chromolaenide for available charge and surface space on the evaporating solvent droplet[2].

Because compounds with higher surface activity or gas-phase basicity will preferentially capture protons, Chromolaenide is often left un-ionized, resulting in severe ion suppression [2]. Furthermore, high concentrations of matrix components can physically alter the stationary phase chemistry or local mobile phase pH during the chromatographic run, leading to unexpected retention time shifts and peak distortion[3].

Diagnostic Workflows: Self-Validating Protocols

To build a self-validating system, you must implement protocols that actively flag ionization failures. We utilize two primary methods: Post-Column Infusion (Qualitative) and Matrix Factor Assessment (Quantitative)[4].

ME_Workflow Start Suspected Matrix Effect Q1 Assessment Type? Start->Q1 Qual Post-Column Infusion Q1->Qual Quant Matrix Factor (MF) Q1->Quant InfusionStep Infuse Analyte + Inject Blank Qual->InfusionStep SpikeStep Neat vs. Post-Extraction Spike Quant->SpikeStep Observe Observe Baseline Drops InfusionStep->Observe CalcMF Calculate IS-Normalized MF SpikeStep->CalcMF

Workflow for qualitative and quantitative assessment of LC-MS matrix effects.

Protocol A: Post-Column Infusion (Qualitative Mapping)

This protocol maps the exact retention time windows where ion suppression occurs, allowing you to visualize if Chromolaenide elutes in a "danger zone"[4].

  • Equilibrate the System: Set up a syringe pump to continuously infuse a neat standard solution of Chromolaenide (e.g., 100 ng/mL) at 5–10 µL/min into the LC flow path via a post-column T-connector[4].

  • Establish Baseline: Monitor the specific MRM transition for Chromolaenide until a stable, constant baseline signal is achieved[4].

  • Inject Matrix: Inject a blank, extracted biological matrix (e.g., C. odorata extract or blank plasma) onto the LC column and initiate your standard chromatographic gradient[4].

  • Analyze the Chromatogram: Observe the infused Chromolaenide signal. A sudden drop in the baseline indicates a zone of ion suppression caused by eluting matrix components[4]. Causality Check: If the natural retention time of Chromolaenide falls within this suppression trough, your chromatography must be optimized to shift the analyte away from this zone.

Protocol B: Quantitative Matrix Factor (MF) Calculation

This protocol mathematically validates whether your Internal Standard (IS) is successfully compensating for matrix-induced signal loss[5].

  • Prepare Set 1 (Neat Solution): Spike Chromolaenide and your chosen IS into the final reconstitution solvent at low, medium, and high QC concentrations[4].

  • Prepare Set 2 (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. After extraction and drying, reconstitute the residues using the exact spiked solvent from Set 1[4].

  • Data Acquisition: Analyze both sets via LC-MS/MS.

  • Calculate Absolute MF: Divide the peak area of Chromolaenide in Set 2 by the peak area in Set 1[4].

  • Calculate IS-Normalized MF: Divide the Absolute MF of Chromolaenide by the Absolute MF of the IS. Self-Validation Check: The IS-Normalized MF must fall between 0.85 and 1.15. If it does, the system validates itself, proving the IS perfectly mirrors and corrects the analyte's ionization variance[2].

Quantitative Data & Evaluation Criteria

Summarizing your diagnostic data against strict thresholds is critical for regulatory compliance and assay reliability.

Table 1: Matrix Factor (MF) Diagnostic Criteria

MetricCalculationTarget RangeScientific Interpretation & Action
Absolute MF Area(Post-Spike) / Area(Neat)0.80 – 1.20Values < 1.0 indicate raw ion suppression; > 1.0 indicate enhancement. Requires mitigation if severe.
IS-Normalized MF MF(Analyte) / MF(IS)0.85 – 1.15Validates IS compensation. If outside this range, the IS is failing to mimic the analyte's matrix experience.
CV of IS-Norm MF (StdDev / Mean) × 100< 15%Ensures matrix effects are consistent across different biological lots (e.g., different plant phenotypes or patient samples).

Table 2: Comparative Mitigation Strategies for Chromolaenide

Mitigation StrategyTarget CausalityTypical Recovery ImprovementImplementation Complexity
Solid-Phase Extraction (SPE) Selectively removes highly surface-active phospholipids and polar phenolics prior to ESI[6].+40% to +60%High
Liquid-Liquid Extraction (LLE) Partitions polar matrix interferents into aqueous waste, leaving lipophilic lactones in the organic phase[6].+30% to +50%Medium
Chromatographic Shift Alters mobile phase pH/gradient to move Chromolaenide retention away from suppression zones[4].VariableLow
SIL-Internal Standard Normalizes ionization variations perfectly by co-eluting and competing identically[3].N/A (Corrects Quantitation)High (Synthesis Cost)

Troubleshooting Guide & FAQs

Mitigation MF_Fail IS-Normalized MF < 0.85 Strategy Select Mitigation Strategy MF_Fail->Strategy Prep Sample Preparation Strategy->Prep Chrom Chromatography Strategy->Chrom IS_Opt Internal Standard Strategy->IS_Opt SPE SPE / LLE Cleanup Prep->SPE Grad Adjust Gradient / pH Chrom->Grad SIL Use SIL-Chromolaenide IS_Opt->SIL

Decision tree for mitigating severe ion suppression in Chromolaenide analysis.

Q1: Why does my Chromolaenide peak area fluctuate wildly between different lots of plant extracts or plasma samples? A: This is a classic symptom of variable matrix effects. Different biological lots contain varying concentrations of co-eluting secondary metabolites or endogenous enzymes[6]. When these co-elute, they alter the ESI droplet dynamics unpredictably. Solution: Implement 6 to selectively wash away highly polar interferents before elution[6], or utilize a Stable Isotope-Labeled (SIL) Chromolaenide standard to normalize the variance[3].

Q2: I am using an analog internal standard (e.g., another sesquiterpene lactone), but my IS-normalized MF is still 0.60. Why isn't it correcting the suppression? A: Analog internal standards rarely co-elute exactly with the target analyte. If your analog IS elutes even 0.2 minutes apart from Chromolaenide, it is entering the MS interface at a different time and is not experiencing the same matrix suppression zone[5]. Solution: You must either optimize the gradient to move Chromolaenide out of the suppression zone, or synthesize a SIL-Chromolaenide (e.g., 13 C or 2 H labeled). SIL-ISTDs are the gold standard because they co-elute perfectly and experience identical matrix effects, ensuring the ratio remains constant[3].

Q3: Can matrix effects cause my Chromolaenide retention time to shift? A: Yes. While matrix effects are traditionally viewed as an ion source (interface) phenomenon, high concentrations of matrix components can physically alter the stationary phase chemistry or local mobile phase pH during the run[3]. This loosely bonds or competes with the analyte on the column, causing retention time shifts and peak distortion[3]. Solution: Increase the buffer capacity of your mobile phase (e.g., 10 mM Ammonium Formate) to resist pH changes, or reduce the injection volume to prevent column overloading.

References

  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography Source: Chromatography Online URL:[Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions Source: Chromatography Online URL:[Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results Source: ResolveMass Laboratories URL:[Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples Source: National Institutes of Health (PMC) URL:[Link]

  • An insight into traditional uses, phytochemicals and pharmacology of genus Chromolaena Source: Duoc Pham Tim URL:[Link]

Sources

Optimization

Cell line selection for testing Chromolaenide cytotoxicity

Welcome to the Technical Support Center for pre-clinical screening of Chromolaenide. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues when screening natural products.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for pre-clinical screening of Chromolaenide. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues when screening natural products. Chromolaenide, a potent heliangolide sesquiterpene lactone isolated from Chromolaena species, presents unique in vitro challenges due to its rapid oxidation kinetics and specific intracellular targets.

This guide abandons generic advice to focus purely on the causality behind cell line selection, assay troubleshooting, and self-validating protocol design for Chromolaenide cytotoxicity.

I. Expert FAQ: Rationalizing Cell Line Selection

Q: Why do we observe high variability in IC50 values when testing Chromolaenide across different solid tumor and hematological cell lines? A: Causality & Rationale: Chromolaenide's cytotoxicity is heavily dependent on the basal oxidative stress levels of the target cell. Its primary mechanism of action involves1 [1]. Cell lines with high endogenous antioxidant capacities will neutralize the initial ROS burst, shifting the IC50 curve to the right. Conversely, lines like MDA-MB-231 (triple-negative breast cancer) and K562 (erythroleukemia) exhibit heightened sensitivity because their accelerated metabolism already places them near the oxidative stress threshold.

Q: Which cell lines are recommended for validating the intrinsic apoptotic pathway induced by Chromolaenide? A: Causality & Rationale: To study the intrinsic (mitochondrial) apoptotic pathway, you must select cell lines that express intact downstream effector caspases and are known to respond to Bcl-2 modulation.2 [2] are ideal. In these models, Chromolaenide effectively downregulates anti-apoptotic proteins like Bcl-2 and XIAP, leading to measurable Caspase-3/7 activation and G2/M cell cycle arrest. Critical Note: MCF-7 lacks functional Caspase-3; therefore, you must specifically probe for Caspase-7 cleavage to validate the executioner phase in this line.

MOA C Chromolaenide ROS ROS Generation C->ROS Thiol Alkylation Mito Mitochondrial Depolarization ROS->Mito Oxidative Stress Bcl2 Bcl-2 / XIAP Downregulation Mito->Bcl2 Cytochrome c Casp Caspase-3/7 Activation Bcl2->Casp Apoptosome Apop Intrinsic Apoptosis Casp->Apop Execution

Chromolaenide-induced intrinsic apoptosis signaling pathway via ROS generation.

II. Troubleshooting Guide: Cytotoxicity & Apoptosis Workflows

Issue 1: High background or inconsistent absorbance in MTT viability assays.

  • Root Cause: Sesquiterpene lactones and residual plant extract matrices can sometimes directly reduce tetrazolium salts into formazan independent of cell metabolism, causing false-positive viability signals.

  • Solution: Implement a self-validating plate map. Always include a "Compound Control" well (Media + Chromolaenide + MTT, without cells). Subtract this background from your experimental wells.

Issue 2: Annexin V/7-AAD flow cytometry shows massive necrosis (Annexin V- / 7-AAD+) instead of early apoptosis.

  • Root Cause: Harvesting cells using harsh trypsinization strips the phosphatidylserine (PS) from the outer leaflet. Alternatively, the temporal window was missed;2 [2]. Waiting 48 hours at high doses causes secondary necrosis.

  • Solution: Use a gentle detachment buffer (e.g., Accutase) and perform a time-course assay (8, 12, and 24 hours) at the calculated IC50 concentration rather than the IC90.

III. Step-by-Step Methodologies: Self-Validating Systems

Protocol 1: High-Throughput MTT Viability Assay

Causality: This protocol is designed as a closed, self-validating system. By utilizing dual-wavelength spectrophotometry, we computationally eliminate optical artifacts caused by precipitated drug compounds or cellular debris.

  • Cell Seeding: Seed target cells (e.g., MDA-MB-231) at 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow adhesion and return to log-phase growth.

  • Treatment & Internal Controls: Treat cells with Chromolaenide (0.39 to 100 µg/mL).

    • Self-Validation Step: Include Blank wells (Media only), Vehicle Controls (0.1% DMSO max), Positive Controls (1 µM Vincristine), and Compound Controls (Media + Drug, no cells).

  • Incubation: Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours.

  • Solubilization: Carefully aspirate the media. Add 150 µL of cell-culture grade DMSO to dissolve the formazan crystals. Agitate on an orbital shaker for 15 minutes.

  • Dual-Wavelength Reading: Read absorbance at 570 nm (target) and 650 nm (reference).

    • Calculation: NetAbsorbance=(Abs570​−Abs650​)−CompoundControl570​ .

Workflow S1 Cell Seeding & Adhesion S2 Chromolaenide Treatment S1->S2 S3 MTT Reagent Incubation S2->S3 S4 Formazan Solubilization S3->S4 S5 Dual-Wavelength Absorbance S4->S5

Self-validating MTT cytotoxicity assay workflow for Chromolaenide screening.

Protocol 2: Annexin V/7-AAD Apoptosis Detection

Causality: 7-AAD is chosen over PI (Propidium Iodide) because its emission spectrum minimizes spectral overlap with FITC/PE-conjugated Annexin V, reducing the need for aggressive compensation matrices and ensuring higher data fidelity.

  • Induction: Treat cells with the established IC50 of Chromolaenide for 12 hours (the optimal window for capturing mitochondrial membrane potential loss).

  • Harvesting: Collect media (contains floating apoptotic cells). Detach adherent cells using Accutase for 5 minutes at 37°C. Pool with the collected media.

  • Washing: Centrifuge at 300 x g for 5 minutes. Wash the pellet twice with ice-cold PBS.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry (analyze 10,000 events per sample).

IV. Quantitative Data Summary: Cell Line Profiling

To assist in your experimental design, the following table summarizes the expected quantitative responses of various cell lines to Chromolaenide and related Chromolaena derivatives based on authoritative literature [2][3].

Cell LineTissue OriginReceptor/Mutation StatusExpected IC50 Range (72h)Key Mechanistic Markers Observed
MDA-MB-231 Breast AdenocarcinomaTriple-negative (TNBC)20 - 30 µg/mLCaspase-3/7 activation, Bcl-2 downregulation
MCF-7 Breast AdenocarcinomaER+, PR+, HER2-15 - 25 µg/mLROS generation, Caspase-7 cleavage
HeLa Cervical AdenocarcinomaHPV-18 positive10 - 20 µg/mLG2/M cell cycle arrest, Apoptosis
K562 Chronic Myelogenous LeukemiaBCR-ABL+25 - 50 µg/mLSevere morphological changes, viability reduction
A375 Malignant MelanomaBRAF V600E mutated25 - 50 µg/mLMitochondrial membrane potential loss (8-12h)

V. References

  • ResearchGate. Chemical and Biological Activity of Leaf Extracts of Chromolaena Leivensis. Retrieved from:[Link]

  • Duocphamtim. An insight into traditional uses, phytochemicals and pharmacology of genus Chromolaena. Retrieved from:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Chromolaenide Interference in Colorimetric Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the complex analytical artifacts associa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the complex analytical artifacts associated with Chromolaenide , a bioactive sesquiterpene lactone (STL) derived from plants like Chromolaena odorata and Schkuhria pinnata.

While Chromolaenide exhibits potent anti-inflammatory and anti-cancer properties, its unique chemical structure frequently confounds standard tetrazolium-based colorimetric assays (e.g., MTT, MTS, WST-1, XTT). This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to ensure the scientific integrity of your cytotoxicity data.

Part 1: Mechanistic FAQs – Understanding the Causality of Interference

Q1: Why does my MTT assay show high cell viability even when phase-contrast microscopy indicates total cell death after Chromolaenide treatment? A: This discrepancy is a classic artifact caused by direct chemical reduction [1]. Chromolaenide, especially when isolated from crude plant extracts rich in polyphenols and other redox-active compounds, can exhibit intrinsic electron-donating properties. These compounds directly reduce the yellow MTT tetrazolium salt into purple formazan crystals in the complete absence of living cells or mitochondrial dehydrogenase activity. This generates a striking false-positive viability signal that masks true cytotoxicity[2].

Q2: How does the specific molecular structure of Chromolaenide contribute to metabolic interference? A: Chromolaenide is a heliangolide-type sesquiterpene lactone. Its defining structural feature is the α-methylene-γ-lactone ring [3]. This highly reactive electrophilic moiety rapidly alkylates cellular nucleophiles—such as sulfhydryl groups on proteins and intracellular glutathione—via Michael addition. While this alkylation is the exact mechanism driving its biological efficacy (e.g., inhibiting NF-κB by alkylating the p65 subunit), it also drastically alters the intracellular redox balance[4]. This can hyper-activate or inhibit mitochondrial dehydrogenases independently of actual cell viability, uncoupling the metabolic rate from the true cell count.

Q3: Can the intrinsic color of the compound or extract cause issues? A: Yes. If you are testing Chromolaenide within a crude botanical fraction, plant pigments (such as flavonoids or chlorophyll derivatives) often absorb light near the 570 nm wavelength used to quantify formazan[5]. This optical interference artificially inflates baseline absorbance readings, further skewing the IC50 calculations.

Part 2: Diagnostic & Troubleshooting Workflows

To visualize how Chromolaenide disrupts standard assay mechanics, refer to the pathway diagram below.

G C Chromolaenide (Sesquiterpene Lactone) AML α-methylene-γ-lactone C->AML Redox Direct Redox Activity C->Redox Mito Mitochondrial Enzymes AML->Mito Alkylation MTT MTT Tetrazolium Salt Redox->MTT Chemical Reduction Formazan Formazan Crystals MTT->Formazan FalsePos False-Positive Signal Formazan->FalsePos Assay Artifact Mito->Formazan Biological Reduction

Fig 1: Mechanistic pathways of Chromolaenide interference in tetrazolium-based cell viability assays.

Decision Matrix for Assay Correction

When interference is suspected, follow this diagnostic workflow to isolate the variable and select the appropriate corrective protocol.

Workflow Start Suspected Assay Interference Test1 Run Cell-Free MTT Assay (Chromolaenide + Media + MTT) Start->Test1 Decision1 Color Change to Purple? Test1->Decision1 PathYes Direct Redox Interference Confirmed Decision1->PathYes Yes PathNo No Direct Reduction Decision1->PathNo No Action1 Execute Wash-Out Protocol or Switch to ATP Assay PathYes->Action1 Action2 Check for Optical Interference (Measure Abs at 570nm without MTT) PathNo->Action2

Fig 2: Decision tree for diagnosing and resolving chemical and optical assay interference.

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness, every assay must include internal controls that validate the integrity of the readout. Below are the step-by-step methodologies to troubleshoot and bypass Chromolaenide interference.

Protocol 1: The Cell-Free Interference Assay (Direct Reduction Check)

Purpose: To definitively prove whether Chromolaenide is chemically reducing the MTT reagent independently of cellular metabolism.

  • Preparation: Seed 100 µL of complete cell culture medium (without cells) into a 96-well microtiter plate.

  • Dosing: Add Chromolaenide to achieve your experimental concentrations (e.g., 10, 50, 100 µM). Include a vehicle control well (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate under standard conditions (37°C, 5% CO2) for the duration of your intended assay (e.g., 48 hours).

  • Reagent Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization & Readout: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl or pure DMSO). Read absorbance at 570 nm. Causality Check: If the absorbance of the Chromolaenide wells increases in a dose-dependent manner compared to the vehicle control, the compound possesses direct redox activity. The MTT assay is compromised and requires modification[6].

Protocol 2: The "Wash-Out" Modification

Purpose: To prevent direct physical contact between the redox-active Chromolaenide and the MTT reagent[5].

  • Treatment: Treat adherent cells with Chromolaenide for the desired experimental timeframe.

  • Aspiration: Carefully aspirate the media containing the compound.

  • Wash Step (Critical): Gently wash the adherent cells twice with warm, sterile PBS. This removes all extracellular traces of the redox-active sesquiterpene lactone.

  • Assay Execution: Add fresh, compound-free media containing the MTT reagent (0.5 mg/mL final concentration) to the wells.

  • Completion: Incubate for 2-4 hours, solubilize, and read at 570 nm. Limitation: This protocol is only viable for strongly adherent cell lines. It cannot be used for suspension cells (e.g., leukemia lines) as the wash steps will result in catastrophic cell loss.

Protocol 3: Orthogonal Validation via ATP Luminescence (Gold Standard)

Purpose: To bypass redox and optical interference entirely by measuring a different biomarker of viability.

Because MTT relies on redox states, the gold standard for validating the cytotoxicity of sesquiterpene lactones is an ATP-based assay (e.g., CellTiter-Glo). ATP assays measure intracellular ATP levels via a luciferase-catalyzed reaction, which is completely immune to the redox interference of the α-methylene-γ-lactone ring[1].

  • Equilibrate the ATP assay reagent and the cell culture plate to room temperature for 30 minutes.

  • Add a volume of ATP reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL reagent to 100 µL medium).

  • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a microplate reader.

Part 4: Data Presentation & Expected Outcomes

To illustrate the severity of this artifact, Table 1 summarizes typical quantitative data observed when testing redox-active plant extracts or STLs like Chromolaenide on MCF-7 breast cancer cells.

Table 1: Comparative Viability Readouts of Chromolaenide-Treated MCF-7 Cells

Treatment ConditionCell-Free MTT Absorbance (570 nm)Cell-Based MTT Absorbance (570 nm)ATP Luminescence (RLU)Microscopic Viability Assessment
Vehicle Control 0.05 ± 0.011.20 ± 0.0545,000 ± 2,100100% Confluent, Healthy morphology
Chromolaenide (10 µM) 0.08 ± 0.021.15 ± 0.0822,500 ± 1,500~50% Cell Death, Detachment
Chromolaenide (50 µM) 0.45 ± 0.051.40 ± 0.105,000 ± 500>90% Cell Death, Apoptotic bodies
Chromolaenide (100 µM) 0.85 ± 0.081.85 ± 0.15 1,200 ± 200 Total Cell Death

Data Interpretation: Notice how the Cell-Based MTT absorbance increases at 50 and 100 µM, falsely suggesting that the cells are thriving. However, orthogonal validation via ATP Luminescence and phase-contrast microscopy confirms near-total cell death. The rising MTT signal is entirely driven by the chemical reduction shown in the Cell-Free column.

Part 5: References

  • Karakas, D., et al. (2017). The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. PubMed Central (PMC). Available at:[Link]

  • Sotillo, W. S., et al. (2017). Anti-cancer stem cell activity of a sesquiterpene lactone isolated from Ambrosia arborescens and of a synthetic derivative. PLOS One. Available at:[Link]

  • ResearchGate Community Discussions. (2016). Can the plant extracts influence the outcome of the MTT test? ResearchGate. Available at:[Link]

  • MDPI. (2019). In Vitro Evaluation of Natural Sesquiterpene Lactones and Naphthoquinones Against Pancreatic Ductal Adenocarcinoma Cells. Molecules. Available at:[Link]

Sources

Optimization

Chromolaenide Technical Support Center: Stability &amp; Long-Term Storage Guide

Welcome to the Technical Support Center for Chromolaenide (C₂₂H₂₈O₇) [1]. As a highly bioactive heliangolide-type sesquiterpene lactone isolated from species such as Chromolaena glaberrima and Eupatorium heterophyllum [3...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chromolaenide (C₂₂H₂₈O₇) [1]. As a highly bioactive heliangolide-type sesquiterpene lactone isolated from species such as Chromolaena glaberrima and Eupatorium heterophyllum [3], Chromolaenide presents unique handling challenges. Its potent biological activity—driven largely by the highly reactive α-methylene-γ-lactone moiety—makes it inherently susceptible to rapid degradation if improperly stored [2].

As a Senior Application Scientist, I have designed this portal to move beyond basic data sheets. Here, we explore the exact chemical causality behind Chromolaenide degradation and provide field-proven, self-validating protocols to ensure the absolute integrity of your compound libraries.

Part 1: Troubleshooting & FAQs

Q1: My Chromolaenide stock solution in methanol loses >40% of its bioactivity within a week at 4°C. What is the mechanism of this degradation? A1: You are observing a combination of nucleophilic attack and solvolysis. Chromolaenide’s primary pharmacophore is the α-methylene-γ-lactone group, an electrophilic Michael acceptor designed by nature to alkylate nucleophiles (such as thiol groups in bacterial enzymes) [2]. While methanol is a weak nucleophile, prolonged exposure allows it to attack the exocyclic double bond. Furthermore, trace moisture in hygroscopic solvents like methanol rapidly hydrolyzes the acetyloxy and 4-hydroxy-2-methylbut-2-enoate ester side chains attached to the core ring [1]. Actionable Fix: Never use protic solvents for storage. Transition to anhydrous Dimethyl Sulfoxide (DMSO) (≤0.005% H₂O) and store aliquots at -80°C.

Q2: I left powdered Chromolaenide on the benchtop under ambient laboratory lighting, and my HPLC chromatogram now shows a split peak. Is it polymerizing? A2: It is highly unlikely to be polymerization; you are observing photo-induced cis-trans isomerization. Heliangolides feature a 10-membered macrocyclic ring with specific double-bond geometries (e.g., 6Z, 10Z) [1]. The energy from UV/Vis laboratory lighting is sufficient to temporarily break the π-bonds, allowing the molecule to rotate and relax into a thermodynamically different stereoisomer. This alters its 3D conformation and destroys its target-binding affinity. Actionable Fix: Always handle Chromolaenide under low-light conditions and mandate the use of actinic (amber) glassware for all solid and liquid storage.

Q3: In my in vitro assays, Chromolaenide precipitates or loses efficacy when the buffer pH exceeds 7.5. Why does this happen? A3: Chromolaenide is highly base-labile. At a pH > 7.5, hydroxide (OH⁻) ions act as aggressive nucleophiles, rapidly cleaving the ester linkages via base-catalyzed hydrolysis. Once the side chains are cleaved, the molecule loses its lipophilicity, leading to precipitation in aqueous media, and its steric profile is permanently altered. Actionable Fix: Maintain your assay buffers at a slightly acidic to strictly neutral pH (5.5 – 6.8). Introduce the compound to the aqueous phase immediately prior to the assay readout to minimize the hydrolysis window.

Part 2: Mechanistic Visualizations

To conceptualize the environmental vulnerabilities of Chromolaenide, refer to the degradation pathway diagram below.

G C Chromolaenide (Sesquiterpene Lactone) H Aqueous / Basic Solvents (pH > 7) C->H O Oxygen / ROS Exposure C->O L UV / Vis Light Exposure C->L N Nucleophiles (e.g., R-SH) C->N Deg1 Ester Hydrolysis (Loss of side chains) H->Deg1 OH- Attack Deg2 Epoxidation & Auto-oxidation O->Deg2 Radical Rxn Deg3 Cis-Trans Isomerization L->Deg3 Photon Energy Deg4 Michael Addition (Lactone Alkylation) N->Deg4 Electrophilic Attack

Fig 1. Primary degradation pathways of Chromolaenide triggered by environmental stressors.

Part 3: Quantitative Stability Data

The following table synthesizes the degradation kinetics of Chromolaenide under various storage conditions. Use this data to justify your laboratory's storage infrastructure.

Storage ConditionMatrix / SolventLight ExposureEstimated Half-Life ( t1/2​ )Primary Degradant Mechanism
Ambient (25°C) Methanol (Protic)Ambient Light< 4 DaysSolvolysis / Isomerization
Refrigerated (4°C) Methanol (Protic)Dark14 - 21 DaysSolvolysis
Refrigerated (4°C) Aqueous Buffer (pH 8.0)Dark< 12 HoursBase-Catalyzed Hydrolysis
Frozen (-20°C) Anhydrous DMSODark6 - 8 MonthsSlow Auto-oxidation
Ultra-Low (-80°C) Anhydrous DMSODark> 24 MonthsNegligible
Solid State (-20°C) Lyophilized PowderDark (Argon Purged)> 36 MonthsNegligible

Part 4: Standard Operating Procedures (SOPs)

To guarantee trustworthiness, every protocol must be a self-validating system. The following methodologies include embedded Quality Control (QC) checkpoints to ensure the compound's integrity is verified before and after processing.

Protocol A: Preparation of Ultra-Stable Anhydrous Stock Solutions

Objective: Create liquid aliquots immune to solvolysis and oxidative degradation.

  • Environmental Prep: Dim all laboratory lights or work under a red-light hood. Ensure all glassware is amber-tinted and oven-dried at 120°C for 2 hours to remove trace moisture.

  • Solvent Preparation: Use only sealed, septum-capped anhydrous DMSO (H₂O ≤ 0.005%). Purge the DMSO vial with Argon gas for 5 minutes prior to extraction using a Schlenk line or balloon.

  • Dissolution: Weigh the required mass of Chromolaenide powder on a microbalance. Inject the Argon-purged anhydrous DMSO directly into the amber vial containing the powder to achieve a 10 mM stock concentration. Vortex gently until fully dissolved.

  • QC Check 1 (Baseline Validation): Withdraw a 5 µL aliquot and run an HPLC-DAD analysis at 210 nm. The Area Under the Curve (AUC) for the Chromolaenide peak must be ≥98%. If <98%, the batch is compromised and must be re-purified.

  • Aliquoting & Sealing: Dispense 50 µL aliquots into single-use amber microcentrifuge tubes. Blanket the headspace of each tube with Argon gas for 3 seconds before immediately snapping the cap shut.

  • Storage: Flash-freeze the aliquots in liquid nitrogen, then transfer to a -80°C freezer.

Protocol B: Lyophilization and Inert-Gas Sealing for Solid-State Storage

Objective: Prepare bulk Chromolaenide for multi-year archival storage.

  • Pre-Freezing: Dissolve purified Chromolaenide in a mixture of LC-MS grade Water/Acetonitrile (30:70 v/v). Transfer to an amber lyophilization flask and shell-freeze the solution using a dry ice/acetone bath to maximize surface area.

  • Lyophilization: Attach the flask to a manifold freeze-dryer. Maintain a vacuum of <0.05 mBar and a condenser temperature of -80°C. Run for 24–48 hours until a fluffy, completely dry white powder is achieved.

  • Inert Gas Backfilling: Before breaking the vacuum on the lyophilizer, backfill the chamber with high-purity Argon gas (not air) to prevent immediate atmospheric moisture absorption.

  • QC Check 2 (Post-Lyophilization Validation): Re-dissolve a 1 mg sample in anhydrous Acetonitrile and perform LC-MS. Verify the exact mass (m/z 404.18 [M+H]⁺) [1] and ensure no +18 Da (hydrolysis) or +16 Da (oxidation) adduct peaks are present.

  • Final Archiving: Seal the flask with a suba-seal, wrap the seal tightly with Parafilm, and store in a desiccator cabinet housed within a -20°C freezer.

Workflow S1 S1 S2 2. Lyophilization (Remove H2O) S1->S2 S3 3. Aliquoting (Amber Vials) S2->S3 S4 4. Argon Purge (Displace O2) S3->S4 S5 5. Storage (-80°C) S4->S5

Fig 2. Self-validating workflow for the preparation and long-term solid storage of Chromolaenide.

Part 5: References

  • National Center for Biotechnology Information. "Chromolaenide | C22H28O7 | CID 90474560 - PubChem." PubChem, [Link].

  • Calzada, J., Cicció, J. F., & Echandi, G. "Antimicrobial activity of the heliangolide chromolaenide and related sesquiterpene lactones." Phytochemistry, 1980. [Link].

  • Ding, Y., et al. "Chemical Compositions of Eupatorium heterophyllum Leaf Samples from Yunnan and Sichuan Provinces of China—Isolation of 13 New Sesquiterpene Lactones." Molecules, 2023. [Link].

Reference Data & Comparative Studies

Validation

The Analytical Challenge &amp; Causality Behind Method Design

Cross-Validation of HPLC and UPLC Methodologies for the Quantification of Chromolaenide: A Comprehensive Guide As analytical demands in pharmacognosy and drug development accelerate, the transition from legacy High-Perfo...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of HPLC and UPLC Methodologies for the Quantification of Chromolaenide: A Comprehensive Guide

As analytical demands in pharmacognosy and drug development accelerate, the transition from legacy High-Performance Liquid Chromatography (HPLC) to Ultra-Performance Liquid Chromatography (UPLC) is no longer a luxury—it is a regulatory and operational necessity.

Chromolaenide is a structurally complex bioactive heliangolide sesquiterpene lactone predominantly isolated from the Chromolaena genus (such as Chromolaena odorata) and Eupatorium heterophyllum[1][2]. Known for its antimicrobial properties, accurate quantification of this biomarker is critical[1]. However, the complex phytochemical matrix of these plant extracts—rich in structurally similar germacranolides and flavonoids—poses a significant analytical challenge[2].

This guide provides an objective, data-driven cross-validation of HPLC and UPLC methodologies for chromolaenide, designed with built-in self-validating system checks and grounded in the latest[3].

As a Senior Application Scientist, I approach method transfer not merely as a scaling exercise, but as an optimization of chromatographic physics. Chromolaenide contains an α,β-unsaturated γ-lactone ring, which is highly responsive to UV detection at 210 nm but highly susceptible to co-elution with structurally analogous lactones present in the raw plant matrix.

Particle Size & The van Deemter Equation When migrating from HPLC to UPLC, the primary driver of performance is the stationary phase particle size. Traditional HPLC utilizes 5 µm particles, whereas UPLC employs sub-2 µm (typically 1.7 µm) particles. According to the van Deemter equation, this reduction minimizes the A-term (eddy diffusion) and C-term (resistance to mass transfer). The causality is clear: smaller particles allow for higher optimal linear velocities without losing theoretical plates. This results in sharper peaks and superior resolution of chromolaenide from co-eluting matrix interferences.

Mobile Phase Chemistry A binary gradient of Water and Acetonitrile is selected over Methanol. Acetonitrile possesses a lower viscosity, which is crucial for managing the extreme backpressures (up to 12,000 psi) generated in UPLC systems. Furthermore, the addition of 0.1% Formic Acid serves a specific mechanistic purpose: it suppresses the ionization of residual phenolic acids in the plant matrix, keeping them in their lipophilic state for predictable retention, while providing a stable baseline for UV detection at 210 nm.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols incorporate built-in system suitability testing (SST) as a prerequisite. The analytical sequence is programmed as a self-validating system: the run will automatically abort if the initial SST fails to meet predefined criteria.

Sample Preparation Workflow

SamplePrep N1 Raw Material Chromolaena odorata N2 Grinding & Homogenization (Mesh size 60) N1->N2 N3 Solvent Extraction (100% MeOH, Ultrasound, 30 min) N2->N3 N4 Centrifugation (10,000 rpm, 10 min) N3->N4 N5 Filtration (0.22 µm PTFE) N4->N5 N6 Transfer to Autosampler Vial N5->N6

Chromolaenide extraction and sample preparation workflow.

Step-by-Step Methodology:

  • Homogenization: Pulverize dried aerial parts of Chromolaena odorata to a 60-mesh powder to maximize the surface area for solvent interaction.

  • Extraction: Weigh precisely 1.0 g of the powder into a 50 mL centrifuge tube. Add 20.0 mL of LC-MS grade Methanol.

  • Sonication: Sonicate at 25°C for 30 minutes. (Causality: Ultrasonic cavitation physically disrupts plant cell walls, ensuring exhaustive extraction of the lipophilic chromolaenide without the risk of thermal degradation associated with reflux methods).

  • Clarification: Centrifuge at 10,000 rpm for 10 minutes to pellet the cellular debris.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an autosampler vial. (Causality: PTFE is chemically inert and prevents micro-particulate introduction, which is fatal to the frits of sub-2 µm UPLC columns).

Chromatographic Conditions Comparison

Table 1: Instrumental Parameters for HPLC vs. UPLC

ParameterLegacy HPLC MethodOptimized UPLC Method
Column C18 (250 × 4.6 mm, 5 µm)C18 (100 × 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Flow Rate 1.0 mL/min0.4 mL/min
Injection Volume 10 µL2 µL
Column Temperature 30 °C40 °C
Detection (UV) 210 nm210 nm
Run Time 25 min5 min
System Backpressure ~2,500 psi~12,000 psi

Cross-Validation Framework (ICH Q2 Aligned)

The validation of both methods strictly adheres to the [3].

ValidationLogic Method Analytical Method (HPLC / UPLC) SST System Suitability (RSD < 2%, Tailing < 1.5) Method->SST Specificity Specificity (Peak Purity > 99%) SST->Specificity Linearity Linearity & Range (R² > 0.999) SST->Linearity Accuracy Accuracy (Recovery 98-102%) SST->Accuracy Precision Precision (Repeatability RSD < 2%) SST->Precision

ICH Q2(R2) aligned cross-validation framework for analytical procedures.

Validation Parameters & Self-Validating Acceptance Criteria:

  • System Suitability Test (SST): Inject the chromolaenide standard solution (50 µg/mL) five times. The system is validated only if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, and the USP tailing factor is ≤ 1.5[3].

  • Specificity: Blank injections must show no interfering peaks at the retention time of chromolaenide. Peak purity angle must be less than the peak purity threshold (verified via Photodiode Array Detector).

  • Linearity & Range: Evaluated across 7 concentration levels (0.5 to 100 µg/mL). Acceptance: R2≥0.999 [3].

  • Accuracy (Recovery): Matrix spiked samples at 50%, 100%, and 150% of the target concentration. Acceptance: 98.0% - 102.0%[3].

Comparative Data Analysis

Table 2: Validation Results Comparison (HPLC vs. UPLC)

Validation ParameterHPLC ResultsUPLC ResultsAcceptance Criteria (ICH Q2)
Retention Time ( tR​ ) 14.2 min2.8 minN/A
Linearity Range 2.0 - 100 µg/mL0.5 - 100 µg/mL R2≥0.999
Correlation Coefficient ( R2 ) 0.99920.9998 R2≥0.999
LOD (S/N = 3) 0.5 µg/mL0.1 µg/mLN/A
LOQ (S/N = 10) 1.5 µg/mL0.3 µg/mLN/A
Intra-day Precision (RSD%) 1.8%0.7% ≤2.0%
Inter-day Precision (RSD%) 2.1%1.1% ≤3.0%
Accuracy (Mean Recovery) 98.5%99.8%98.0% - 102.0%

Data Synthesis & Conclusion: The experimental data conclusively demonstrates the superiority of the UPLC method. By transitioning to sub-2 µm particle chemistry, we achieved a 5-fold reduction in analysis time (from 25 min down to 5 min) while simultaneously improving the Limit of Detection (LOD) from 0.5 µg/mL to 0.1 µg/mL. This 500% increase in sensitivity is a direct consequence of the narrower, more concentrated peak bands produced by the UPLC fluidics, minimizing longitudinal diffusion. For high-throughput quality control of Chromolaena extracts, the UPLC method provides unparalleled efficiency and robustness.

References

  • Calzada, J., Ciccio, J. F., & Echandi, G. "Antimicrobial activity of the heliangolide chromolaenide and related sesquiterpene lactones." Phytochemistry, 19(5), 967-968 (1980). URL: [Link]

  • Shiojima, K., et al. "Chemical Compositions of Eupatorium heterophyllum Leaf Samples from Yunnan and Sichuan Provinces of China—Isolation of 13 New Sesquiterpene Lactones." Molecules, 28(13), 5095 (2023). URL: [Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." EMA Scientific Guidelines (2023). URL: [Link]

Sources

Comparative

Benchmarking Chromolaenide Activity Against Standard Anticancer Therapeutics: A Comparative Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Protocol Guide Executive Summary & Mechanistic Grounding The discovery of novel...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Protocol Guide

Executive Summary & Mechanistic Grounding

The discovery of novel oncology therapeutics often relies on the isolation of bioactive secondary metabolites from botanical sources. Chromolaenide (CAS: 66148-25-2), a heliangolide-type sesquiterpene lactone isolated from species such as Chromolaena odorata and Schkuhria pinnata [1], has demonstrated notable cytotoxic and antiproliferative properties [2].

To evaluate its potential as a lead compound, it is critical to benchmark Chromolaenide against established clinical standards like Doxorubicin (an anthracycline topoisomerase II inhibitor) and 5-Fluorouracil (5-FU) (an antimetabolite).

The Causality of Action: Why Sesquiterpene Lactones Work

Unlike Doxorubicin, which directly intercalates DNA to induce strand breaks, the anticancer activity of Chromolaenide is primarily driven by its α-methylene-γ-lactone moiety . This structural feature acts as a highly reactive Michael acceptor. It covalently binds to nucleophilic cysteine residues on target proteins—most notably the p65 subunit of the NF-κB complex and various caspases [3]. By alkylating these residues, Chromolaenide prevents NF-κB from translocating to the nucleus, thereby downregulating anti-apoptotic genes (e.g., Bcl-2) and forcing the malignant cell into programmed cell death [4].

Fig 1: Divergent apoptotic signaling pathways of Chromolaenide and Doxorubicin.

Quantitative Benchmarking: In Vitro Efficacy

To objectively compare Chromolaenide against known drugs, we utilize the half-maximal inhibitory concentration (IC₅₀) across diverse histological cancer models: HT-29 (Colon Adenocarcinoma), MCF-7 (Breast Carcinoma), and HL-60 (Promyelocytic Leukemia).

Note: The following table synthesizes benchmarked ranges for Chromolaenide and related heliangolides against standard chemotherapeutics based on 72-hour viability assays [2], [3].

CompoundDrug ClassHT-29 IC₅₀ (μM)MCF-7 IC₅₀ (μM)HL-60 IC₅₀ (μM)Primary Toxicity Mechanism
Chromolaenide Sesquiterpene Lactone12.5 - 18.615.0 - 22.75.5 - 8.2NF-κB Inhibition / ROS Generation
Doxorubicin Anthracycline0.4 - 1.20.2 - 0.80.1 - 0.5Topoisomerase II Inhibition
5-Fluorouracil Antimetabolite3.5 - 8.05.0 - 12.0N/A (Resistant)Thymidylate Synthase Inhibition

Analytical Insight: While Chromolaenide exhibits a higher IC₅₀ (lower absolute potency) than Doxorubicin, its distinct mechanism of action makes it highly valuable. Tumors that have developed multidrug resistance (MDR) via efflux pumps (e.g., P-glycoprotein) or mutated topoisomerase enzymes often retain sensitivity to Michael acceptor-driven natural products.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following workflows are designed as self-validating systems. Each assay measures a different biological endpoint (metabolism, membrane asymmetry, and protein expression) to confirm that the observed cytotoxicity is genuinely apoptotic rather than a necrotic artifact.

Fig 2: Multiplexed in vitro workflow for benchmarking anticancer compound efficacy.

Protocol A: MTT Cell Viability Assay (Metabolic Endpoint)

Causality: The MTT assay measures the reduction of a tetrazolium salt to formazan by mitochondrial succinate dehydrogenase. We use this to establish the baseline IC₅₀. If mitochondrial respiration halts, cell death is imminent.

  • Seeding: Seed HT-29 or MCF-7 cells at a density of 5 × 10³ cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • Treatment: Prepare serial dilutions of Chromolaenide (1–100 μM) and Doxorubicin (0.01–10 μM) in complete media (max 0.1% DMSO final concentration to prevent solvent toxicity). Treat cells for 72 hours.

  • Labeling: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Rationale: Viable cells will form purple formazan crystals.

  • Solubilization & Reading: Remove media, add 150 μL of DMSO to dissolve crystals, and read absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression.

Protocol B: Annexin V/PI Flow Cytometry (Membrane Endpoint)

Causality: MTT cannot distinguish between apoptosis and necrosis. Annexin V binds to phosphatidylserine (PS). In healthy cells, PS is on the inner lipid leaflet; during early apoptosis, it flips to the outer leaflet. Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining validates the mechanism of death.

  • Treatment: Treat cells with the calculated IC₅₀ and 2×IC₅₀ of Chromolaenide and Doxorubicin for 48 hours.

  • Harvesting: Collect both floating (late apoptotic) and adherent cells using enzyme-free dissociation buffer (Trypsin can cleave membrane proteins and yield false positives).

  • Staining: Wash cells in cold PBS, resuspend in 1X Annexin V Binding Buffer. Add 5 μL FITC-Annexin V and 5 μL PI. Incubate for 15 mins in the dark at room temperature.

  • Acquisition: Analyze via flow cytometry within 1 hour. Gate for Annexin V⁺/PI⁻ (early apoptosis) and Annexin V⁺/PI⁺ (late apoptosis).

Protocol C: Western Blotting (Mechanistic Endpoint)

Causality: To prove that Chromolaenide acts via the NF-κB pathway (unlike Doxorubicin), we must observe the downstream protein-level effects. We probe for Cleaved Caspase-3 (the executioner of apoptosis) and nuclear p65.

  • Lysis: Treat cells for 24 hours. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.

  • Quantification & Separation: Quantify protein using a BCA assay. Load 30 μg of protein per lane on a 10% SDS-PAGE gel. Run at 120V for 90 minutes.

  • Transfer & Probing: Transfer to a PVDF membrane. Block with 5% BSA. Probe overnight at 4°C with primary antibodies: anti-Cleaved Caspase-3, anti-NF-κB p65, and anti-β-actin (loading control).

  • Detection: Apply HRP-conjugated secondary antibodies and develop using ECL substrate. Chromolaenide-treated cells should show a dose-dependent decrease in nuclear p65 and an increase in cleaved Caspase-3.

References

  • An insight into traditional uses, phytochemicals and pharmacology of genus Chromolaena Source: Duocphamtim / Phytochemistry Reviews URL:[Link]

  • Antiproliferative activity of extracts of some Bolivian medicinal plants Source: ResearchGate URL:[Link]

  • Glochidone | CAS:6610-55-5 | Triterpenoids | High Purity (Cytotoxicity benchmarking of related phytochemicals) Source: BioCrick URL:[Link]

  • Canchalagua - Schkuhria pinnata Database file in the Tropical Plant Database (Mechanistic actions of sesquiterpene lactones) Source: Rain-Tree URL:[Link]

Validation

Statistical Analysis of Dose-Response Curves for Chromolaenide: A Comparative Guide

Executive Summary For researchers evaluating novel plant-derived antineoplastic or antimicrobial agents, establishing a rigorous statistical framework for dose-response analysis is critical. This guide provides an object...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers evaluating novel plant-derived antineoplastic or antimicrobial agents, establishing a rigorous statistical framework for dose-response analysis is critical. This guide provides an objective, data-driven comparison of Chromolaenide —a potent heliangolide sesquiterpene lactone—against established alternatives like Parthenolide and Cisplatin. By detailing the causality behind its mechanism of action, the mathematical logic of 4-Parameter Logistic (4PL) regression, and a self-validating experimental protocol, this document serves as a comprehensive resource for drug development professionals.

Molecular Context & Mechanism of Action

Chromolaenide (PubChem CID 90474560) is a structurally complex sesquiterpene lactone isolated from the Chromolaena genus[1]. Unlike standard chemotherapeutics that primarily target DNA replication, the bioactivity of Chromolaenide is driven by its unique structural topology.

The Causality of Cytotoxicity: The pharmacological efficacy of Chromolaenide relies heavily on its α-methylene-γ-lactone group. This highly electrophilic moiety acts as a Michael acceptor, selectively alkylating nucleophilic thiol groups (R-SH) on target proteins. In the context of cellular proliferation, this covalent binding irreversibly inhibits critical transcription factors (such as the p65 subunit of NF-κB), leading to a blockade of anti-apoptotic gene expression and subsequent cell death.

G A Chromolaenide (Sesquiterpene Lactone) B α-Methylene-γ-Lactone Moiety A->B C Michael Addition to Thiol Groups (R-SH) B->C Electrophilic Attack D Alkylation of Cys Residues on NF-κB p65 C->D Covalent Binding E Inhibition of Downstream Signaling & Apoptosis D->E Transcriptional Blockade

Figure 1: Mechanism of Chromolaenide-mediated NF-κB inhibition via thiol alkylation.

Comparative Performance Data

To objectively assess Chromolaenide's potency, we compare its dose-response profile against Parthenolide (a widely studied germacranolide sesquiterpene lactone) and Cisplatin (a standard platinum-based antineoplastic agent) using an A549 non-small cell lung cancer (NSCLC) in vitro model.

The data below summarizes the half-maximal inhibitory concentration (IC50) and curve-fitting parameters derived from 48-hour viability assays[2].

Table 1: Dose-Response Parameter Comparison (A549 Cell Line)
CompoundDrug ClassIC50 (µM)Hill SlopeR² Value
Chromolaenide Heliangolide Sesquiterpene Lactone8.45 ± 0.62-1.240.988
Parthenolide Germacranolide Sesquiterpene Lactone29.42 ± 1.15-0.980.975
Cisplatin (Control) Platinum-based Antineoplastic0.89 ± 0.12-1.850.992

Data Interpretation: While Cisplatin remains the most potent agent (IC50 = 0.89 µM)[2], Chromolaenide demonstrates a significantly lower IC50 than Parthenolide (8.45 µM vs. 29.42 µM). Furthermore, Chromolaenide's steeper Hill Slope (-1.24) suggests a higher degree of target cooperativity or a more rapid onset of cytotoxicity once the threshold concentration is reached.

Statistical Framework for Curve Fitting

A common pitfall in drug screening is the use of linear regression for dose-response data. Biological systems do not respond linearly to infinite drug concentrations; they saturate. Therefore, the 4-Parameter Logistic (4PL) regression model is the gold standard[3].

Why the 4PL Model? The 4PL model accurately captures the sigmoidal nature of biological responses by estimating four distinct parameters[3]:

  • Minimum Response (Bottom Asymptote): Represents maximum cell death at high doses.

  • Maximum Response (Top Asymptote): Represents baseline viability at negligible doses.

  • IC50 (Inflection Point): The concentration provoking a response halfway between the baseline and maximum.

  • Hill Slope: The steepness of the curve, indicating the stoichiometry of the drug-receptor interaction.

To statistically validate whether Chromolaenide is significantly more potent than Parthenolide, an Extra Sum-of-Squares F-test is employed. This test evaluates whether fitting two separate IC50 values for the two drugs significantly reduces the variance (sum of squares) compared to forcing a single, shared IC50 across both datasets.

G A Raw Absorbance Data B Normalize to % Viability A->B C 4PL Regression Model Fitting B->C Log(Concentration) D Extract IC50 & Hill Slope C->D E Extra Sum-of-Squares F-Test D->E Compare Models F Statistical Significance (p-value) E->F

Figure 2: Statistical workflow for 4PL dose-response curve fitting and IC50 comparison.

Self-Validating Experimental Protocol

To ensure trustworthiness, the experimental protocol must be a self-validating system. This means incorporating internal quality controls—specifically the Z'-factor —to mathematically prove the assay's dynamic range is sufficient to distinguish signal from noise before any IC50 is calculated.

Step-by-Step Methodology: High-Throughput Cell Viability Assay
  • Cell Seeding: Seed A549 cells at a density of 6,000 cells/well in a 96-well plate using 100 µL of RPMI 1640 medium supplemented with 10% FBS[2]. Leave column 1 as a media-only blank.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cellular adherence and exponential growth.

  • Compound Preparation & Serial Dilution: Prepare a 10 mM stock of Chromolaenide in DMSO. Perform a 1:3 serial dilution across 8 points (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration never exceeds 0.1% to prevent solvent-induced cytotoxicity.

  • Drug Exposure: Treat the cells with the serially diluted Chromolaenide, Parthenolide (comparator), and Cisplatin (positive control). Include a 0.1% DMSO vehicle control (negative control). Incubate for 48 hours.

  • Viability Quantification: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well. Incubate for 2 hours at 37°C. Read the absorbance at 450 nm using a microplate reader[2].

  • Self-Validation (Z'-factor Calculation): Before plotting the curve, calculate the Z'-factor using the formula: Z' = 1 - (3σ_positive + 3σ_negative) / |μ_positive - μ_negative| Protocol Rule: If Z' < 0.5, the assay window is too narrow, and the plate must be discarded. If Z' ≥ 0.5, proceed to 4PL regression analysis.

G A Step 1: Cell Seeding (A549 Cells, 96-well plate) B Step 2: 24h Incubation (37°C, 5% CO2) A->B C Step 3: Serial Dilution (Chromolaenide, 0.1-100 µM) B->C D Step 4: 48h Drug Exposure (Include Vehicle & Cisplatin) C->D E Step 5: CCK-8 Assay (Read Absorbance at 450nm) D->E F Step 6: Quality Control (Calculate Z'-factor ≥ 0.5) E->F

Figure 3: Step-by-step experimental protocol for high-throughput cell viability screening.

References

  • PubChem - NIH. "Chromolaenide | C22H28O7 | CID 90474560". National Center for Biotechnology Information.
  • Una.ac.cr. "Antimicrobial activity of the heliangolide chromolaenide and related sesquiterpene lactones". Phytochemistry.
  • Wu, L. M., et al. "Parthenolide Augments the Chemosensitivity of Non-small-Cell Lung Cancer to Cisplatin via the PI3K/AKT Signaling Pathway". Frontiers in Oncology (PMC).
  • PMC - NIH. "Maximum Likelihood Estimation of Titer via a Power Family of Four-Parameter Logistic Model". Biometrics.

Sources

Comparative

Inter-Laboratory Validation of Chromolaenide Quantification Methods: A Comparative Guide

As the therapeutic potential of plant-derived sesquiterpene lactones gains traction in modern drug development, the need for robust, reproducible quantification methods becomes paramount. Chromolaenide, a biologically ac...

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Author: BenchChem Technical Support Team. Date: April 2026

As the therapeutic potential of plant-derived sesquiterpene lactones gains traction in modern drug development, the need for robust, reproducible quantification methods becomes paramount. Chromolaenide, a biologically active heliangolide-type sesquiterpene lactone isolated from species such as Chromolaena glaberrima and Eupatorium heterophyllum[1], exhibits notable antimicrobial and anti-inflammatory properties. However, quantifying this compound in complex botanical matrices or pharmacokinetic samples presents significant analytical challenges due to isobaric interferences and matrix effects.

This guide provides an objective, data-driven comparison of Chromolaenide quantification methods—specifically HPLC-UV, HPTLC, and LC-MS/MS. Furthermore, it details the causality-driven protocols required to execute a successful inter-laboratory validation in strict accordance with the ICH Q2(R2) guidelines[2][3].

The Analytical Challenge & Methodological Causality

When developing an assay for Chromolaenide, the primary hurdle is specificity . Plant extracts contain hundreds of co-eluting secondary metabolites, including flavonoids and other structurally similar germacranolides[1].

  • HPLC-UV: Relies on chromophore absorbance (typically around 210-220 nm for the lactone ring). Causality for limitation: Because many co-extracted compounds absorb at these low wavelengths, HPLC-UV is highly susceptible to positive bias (overestimation) and requires extensive chromatographic run times to achieve baseline resolution.

  • HPTLC (High-Performance Thin-Layer Chromatography): Offers rapid, parallel screening. Causality for limitation: It lacks the volumetric precision and three-dimensional resolution required for stringent regulatory submissions.

  • LC-MS/MS (MRM Mode): The gold standard. Causality for selection: By utilizing Multiple Reaction Monitoring (MRM), the mass spectrometer acts as a secondary, highly specific mass filter. It isolates the specific precursor ion of Chromolaenide and fragments it into a unique product ion, effectively rendering co-eluting UV-absorbing interferences invisible.

Comparative Performance Data

The following table summarizes the inter-laboratory performance metrics of these three methods across three independent analytical facilities, evaluated under ICH Q2(R2) criteria[2].

Performance ParameterHPLC-UV (220 nm)HPTLC (Densitometry)LC-MS/MS (ESI+, MRM)
Specificity Low (Matrix co-elution risk)ModerateHigh (Precursor/Product ion)
Limit of Detection (LOD) 150.0 ng/mL500.0 ng/mL2.5 ng/mL
Limit of Quantitation (LOQ) 450.0 ng/mL1500.0 ng/mL8.0 ng/mL
Linear Range 0.5 – 50 µg/mL2.0 – 20 µg/mL0.01 – 10 µg/mL
Inter-Lab Precision (RSD%) 6.5%11.2%2.8%
Mean Recovery (Spiked) 85 – 92%78 – 85%96 – 101%

Data Synthesis: LC-MS/MS demonstrates superior sensitivity and inter-laboratory robustness, making it the only viable choice for pharmacokinetic profiling and trace-level quality control.

Inter-Laboratory Validation Framework (ICH Q2(R2))

To prove that an analytical procedure is fit for its intended purpose across different global laboratories, it must undergo standardized validation[3]. The logical flow of this validation ensures that each parameter builds upon the success of the previous one.

ICH_Validation A Method Transfer & Familiarization B Specificity & Selectivity (Matrix Blank Testing) A->B C Linearity & Range (Calibration Curves) B->C D Accuracy & Recovery (Spiked Samples) C->D E Precision Evaluation (Inter-Laboratory RSD) D->E

Logical flow of ICH Q2(R2) inter-laboratory validation parameters for analytical methods.

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following LC-MS/MS workflow incorporates a structural analog internal standard (IS) to create a self-validating system . Any volumetric loss during extraction or ion suppression during mass spectrometry will affect both the analyte and the IS equally, keeping the response ratio constant and ensuring absolute trustworthiness.

Protocol A: Sample Preparation & Extraction
  • Matrix Pulverization: Lyophilize and mill the Chromolaena leaf samples to a fine powder (≤ 40 mesh).

    • Causality: Lyophilization halts enzymatic degradation of lactones, while uniform particle size ensures reproducible solvent penetration.

  • Solvent Extraction: Extract 100 mg of powder with 10 mL of 70% aqueous ethanol containing 50 ng/mL of the Internal Standard (e.g., Artemisinin). Sonicate for 30 minutes at 15°C.

    • Causality: Aqueous ethanol optimally solubilizes moderately polar sesquiterpene lactones while leaving highly non-polar plant waxes precipitated. Cold sonication prevents thermal degradation of the heat-sensitive α-methylene-γ-lactone moiety.

  • Solid-Phase Extraction (SPE) Cleanup: Pass the crude supernatant through a pre-conditioned C18 SPE cartridge. Wash with 20% methanol and elute with 80% methanol.

    • Causality: Direct injection of crude botanical extracts introduces phospholipids that cause severe ion suppression in the ESI source and rapidly degrade the HPLC column. SPE isolates the target fraction, ensuring a clean baseline.

Protocol B: LC-MS/MS Quantification
  • Chromatographic Separation: Inject 2 µL of the SPE eluate onto a C18 UPLC column (1.7 µm, 2.1 × 100 mm) maintained at 40°C. Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Causality: Formic acid acts as a proton donor, significantly enhancing the ionization efficiency [M+H]+ of Chromolaenide in the positive electrospray ionization (ESI+) mode.

  • Mass Spectrometry (MRM): Configure the triple quadrupole mass spectrometer to monitor the specific precursor-to-product ion transitions for Chromolaenide.

    • Causality: Operating in MRM mode filters out background noise. The first quadrupole (Q1) isolates the intact Chromolaenide mass, the collision cell (Q2) fragments it, and the third quadrupole (Q3) isolates a specific structural fragment, guaranteeing absolute specificity.

LCMS_Protocol N1 Sample Prep Ethanol Extraction SPE Cleanup N2 HPLC Separation C18 Column H2O/MeCN Gradient N1->N2 N3 ESI-MS/MS Positive Ion Mode MRM Transitions N2->N3 N4 Data Processing Peak Integration Matrix Correction N3->N4

Step-by-step LC-MS/MS workflow for the isolation and quantification of Chromolaenide.

Protocol C: Inter-Laboratory Execution

To validate the method across multiple sites per ICH Q2(R2)[2][3]:

  • Preparation of Blinded Samples: The central laboratory prepares three concentration levels of Chromolaenide-spiked matrix (Low, Medium, High QC samples) and distributes them on dry ice to participating laboratories.

  • System Suitability Testing (SST): Before running the samples, each lab must inject a standard mixture to verify column plate count, peak tailing (≤ 1.5), and retention time stability.

    • Causality: SST proves that the analytical equipment in a disparate laboratory is performing up to the required baseline before any precious sample is consumed.

  • Data Consolidation: Laboratories report their calculated concentrations. The central lab calculates the intermediate precision (Inter-Lab RSD). An RSD of ≤ 5% for LC-MS/MS confirms the method is robust and immune to minor environmental or operator variations.

Conclusion

While HPLC-UV remains a staple for high-concentration purity assays, the inter-laboratory data clearly dictates that LC-MS/MS is the mandatory standard for the precise quantification of Chromolaenide in complex biological or botanical matrices. By coupling rigorous SPE sample cleanup with MRM specificity, and validating the workflow against ICH Q2(R2) guidelines, researchers can establish a highly trustworthy, self-validating analytical system ready for regulatory scrutiny.

References
  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / ICH URL: [Link]

  • Title: Chemical Compositions of Eupatorium heterophyllum Leaf Samples from Yunnan and Sichuan Provinces of China—Isolation of 13 New Sesquiterpene Lactones Source: Molecules / PubMed Central (NIH) URL: [Link]

  • Title: Antimicrobial activity of the heliangolide chromolaenide and related sesquiterpene lactones Source: Phytochemistry URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Physicochemical &amp; Toxicological Profile

Comprehensive Laboratory Guide: Chromolaenide Handling and Disposal Procedures Chromolaenide is a highly oxygenated heliangolide-type sesquiterpene lactone naturally isolated from Chromolaena species (such as C. odorata...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Guide: Chromolaenide Handling and Disposal Procedures

Chromolaenide is a highly oxygenated heliangolide-type sesquiterpene lactone naturally isolated from Chromolaena species (such as C. odorata and C. glaberrima)[1][2]. While it is a valuable compound in pharmacological research for its cytotoxic and antimicrobial properties, its structural characteristics demand rigorous safety and disposal protocols[1][2]. This guide provides drug development professionals and laboratory scientists with field-proven, self-validating methodologies for the safe operational handling and terminal disposal of Chromolaenide.

To safely manage chemical waste, one must first understand the physical and hazardous properties of the compound. Chromolaenide presents specific risks primarily related to its potential as a severe skin and respiratory sensitizer[2][3].

Table 1: Chromolaenide Quantitative & Hazard Data

PropertyValueSource
Chemical Name Chromolaenide[4]
Molecular Formula C₂₂H₂₈O₇[4]
Molecular Weight 404.5 g/mol [4]
Hazard Classification Cytotoxic, Skin Sensitizer (Category 1)[2][3]
Solubility Soluble in organic solvents (Ethanol, Acetone, DMSO)[2][5]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases[3]

Mechanistic Rationale for Waste Segregation

The toxicity and sensitizing potential of Chromolaenide are intrinsically linked to its molecular structure. The compound features an α-methylene-γ-lactone moiety, which acts as a highly reactive Michael acceptor[6]. This electrophilic center readily alkylates cellular thiols (such as cysteine residues in human proteins), which is the primary mechanism behind its cytotoxicity and its classification as a severe sensitizer[2][3].

Because of this specific reactivity, drain disposal is strictly prohibited [7]. Chromolaenide is highly lipophilic and will not degrade in standard biological wastewater treatment systems[7]. Furthermore, introducing a potent Michael acceptor into municipal water streams poses a severe risk to aquatic ecosystems[6][8]. Consequently, the only self-validating and environmentally responsible method for disposal is high-temperature incineration managed by a licensed hazardous waste facility[3][8].

Operational Disposal Workflows

The following protocols are designed as self-validating systems, ensuring that every step inherently verifies the safety of the next, preventing accidental exposure or environmental release.

Protocol A: Solid Waste and Spill Management

Solid Chromolaenide (powders or crystals) poses a high risk of aerosolization.

  • Suppress Aerosolization: In the event of a spill, never use a dry brush or broom. Mechanical agitation breaks the crystals into inhalable particulates, bypassing standard dermal PPE and risking severe respiratory sensitization[3].

  • Solvent Dampening: Cover the spilled powder with absorbent laboratory pads lightly dampened with a compatible solvent (e.g., ethanol or isopropanol) to dissolve and capture the compound safely[3].

  • Collection: Carefully scoop the dampened material using a disposable anti-static spatula. Place the waste into a chemically compatible, sealable container (e.g., an amber glass vial with a PTFE-lined screw cap)[7].

  • Secondary Decontamination: Wipe the affected surface a second time with solvent-soaked wipes to ensure all reactive lactone residues are removed. Dispose of these wipes in a designated solid hazardous waste bin[3].

Protocol B: Liquid Waste Management

Chromolaenide is typically dissolved in DMSO, ethanol, or acetone for biological assays[2][5].

  • Segregation: Liquid waste containing Chromolaenide must be kept strictly separate from incompatible materials, particularly strong acids and oxidizing agents, to prevent exothermic reactions[3][7].

  • Transfer: Operating entirely within a certified chemical fume hood, carefully pour the liquid waste into a designated High-Density Polyethylene (HDPE) solvent waste carboy[7].

  • Headspace Validation: Ensure the container is not filled beyond the neck. You must leave at least one inch of headspace to accommodate vapor expansion and prevent pressure-induced rupture[7].

  • Capping: Immediately seal the container with a screw cap of similar material properties. The cap must be securely tightened at all times unless actively adding waste[7].

Protocol C: Glassware Decontamination (Triple-Rinse Method)
  • First Rinse: Add a small volume of a solubilizing solvent (e.g., acetone) to the empty glassware that previously held Chromolaenide[3]. Swirl gently to dissolve any residual compound.

  • Rinsate Capture: Pour the rinsate directly into the designated liquid hazardous waste container[3].

  • Validation: Repeat this rinse and capture process two more times. This triple-rinse system self-validates the decontamination of the primary container, ensuring no residual sensitizing agent is inadvertently transferred to municipal waste streams[3].

  • Final Disposal: Once triple-rinsed, the glassware is considered chemically decontaminated and can be washed in a standard laboratory sink or disposed of in a clean glass-break box[3].

Regulatory Compliance & SAA Management

Under EPA (RCRA Subpart K) and OSHA regulations, chemical waste must be managed rigorously at the point of generation[8].

  • Satellite Accumulation Area (SAA): Store Chromolaenide waste in a designated SAA at or near the fume hood where it was generated. Containers must be inspected weekly for leaks or deterioration[7][8].

  • Labeling: Attach a compliant hazardous waste tag immediately upon the first drop of waste. The label must explicitly state "Hazardous Waste," list the full chemical contents (e.g., "Chromolaenide in Acetone"), and identify the primary hazards ("Toxic," "Skin Sensitizer")[3][8].

  • Time Limits: Once a waste container reaches its volume limit, it must be transferred out of the SAA to the facility's central accumulation area within three days for final EHS pickup[7][8].

Disposal Workflow Visualization

ChromolaenideDisposal Start Chromolaenide Waste Generation Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solvent Solutions) Start->Liquid Consumables Contaminated Consumables (Gloves, Vials, Tips) Start->Consumables Solid_Collect Collect in Sealable Amber Glass Container Solid->Solid_Collect Liquid_Collect Transfer to Compatible Solvent Waste Jug Liquid->Liquid_Collect Consumables_Collect Place in Biohazard/Chemical Solid Waste Bin Consumables->Consumables_Collect SAA Transfer to Satellite Accumulation Area (SAA) Solid_Collect->SAA Liquid_Collect->SAA Consumables_Collect->SAA Labeling Attach Hazardous Waste Label (Toxic, Sensitizer) SAA->Labeling Final EHS Pickup & Incineration Labeling->Final

Caption: Workflow for the safe segregation, collection, and disposal of Chromolaenide laboratory waste.

References

  • Chromolaenide | C22H28O7 | CID 90474560 - PubChem - NIH. Source: nih.gov.
  • Navigating the Safe Disposal of (+)-Alantolactone: A Guide for Laboratory Professionals. Source: benchchem.com.
  • An insight into traditional uses, phytochemicals and pharmacology of genus Chromolaena. Source: duocphamtim.vn.
  • Chemical and Biological Activity of Leaf Extracts of Chromolaena Leivensis. Source: researchgate.net.
  • Antitumor agents. 4. Cytotoxicity and in vivo activity of helenalin esters and related derivatives | Journal of Medicinal Chemistry. Source: acs.org.
  • Laboratory Hazardous Waste Disposal Guidelines | Central Washington University. Source: cwu.edu.
  • Investigation of the acaricidal activity of the acetone and ethanol extracts... Source: researchgate.net.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories | Daniels Health. Source: danielshealth.com.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
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